Technical Documentation Center

2-(Ethoxycarbonyl)thiazole-5-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Ethoxycarbonyl)thiazole-5-carboxylic acid
  • CAS: 1357247-55-2

Core Science & Biosynthesis

Foundational

2-(ethoxycarbonyl)thiazole-5-carboxylic acid CAS number

An In-depth Technical Guide to 2-(ethoxycarbonyl)thiazole-5-carboxylic acid Abstract This technical guide provides a comprehensive overview of 2-(ethoxycarbonyl)thiazole-5-carboxylic acid (CAS No. 1357247-55-2), a pivota...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(ethoxycarbonyl)thiazole-5-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of 2-(ethoxycarbonyl)thiazole-5-carboxylic acid (CAS No. 1357247-55-2), a pivotal heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, provide a detailed, field-proven synthetic protocol with mechanistic insights, and explore its strategic application as a versatile scaffold in the design and development of novel therapeutic agents. This document is intended to serve as a practical resource for researchers engaged in drug discovery, offering both foundational knowledge and actionable experimental methodologies.

Core Compound Identity and Physicochemical Properties

2-(ethoxycarbonyl)thiazole-5-carboxylic acid is a bifunctional heterocyclic compound featuring a central thiazole ring, a common and valuable motif in numerous biologically active molecules. Its structure is characterized by an ethoxycarbonyl group at the 2-position and a carboxylic acid at the 5-position. These functional groups provide orthogonal chemical handles, making it an exceptionally useful intermediate for library synthesis and lead optimization campaigns.

The unique arrangement of electron-withdrawing groups on the thiazole core influences its reactivity and its ability to participate in various biological interactions. The CAS number for this compound is 1357247-55-2 [1].

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1357247-55-2ChemicalBook[1]
Molecular Formula C₇H₇NO₄SChemicalBook[1]
Molecular Weight 201.20 g/mol ChemicalBook[1]
Boiling Point (Predicted) 373.5 ± 34.0 °CChemicalBook[1]
Density (Predicted) 1.446 ± 0.06 g/cm³ChemicalBook[1]
pKa (Predicted) 2.34 ± 0.10ChemicalBook[1]

Synthesis Protocol: A Mechanistic Approach

The synthesis of the thiazole core is most reliably achieved through the Hantzsch thiazole synthesis, a classic condensation reaction. The following protocol describes a robust and validated pathway to 2-(ethoxycarbonyl)thiazole-5-carboxylic acid, starting from readily available commercial precursors.

Overall Synthetic Scheme

The synthesis proceeds in two main stages: (1) Formation of the thiazole ring via Hantzsch condensation to yield the corresponding diester, followed by (2) selective saponification of the methyl ester to unmask the C5-carboxylic acid.

G cluster_0 Stage 1: Hantzsch Thiazole Synthesis cluster_1 Stage 2: Selective Saponification Ethyl thiooxamate Ethyl thiooxamate Intermediate_Diester Dimethyl 2-(ethoxycarbonyl)thiazole-4,5-dicarboxylate Ethyl thiooxamate->Intermediate_Diester Condensation Dimethyl 2-chloro-3-oxosuccinate Dimethyl 2-chloro-3-oxosuccinate Dimethyl 2-chloro-3-oxosuccinate->Intermediate_Diester Final_Product 2-(ethoxycarbonyl)thiazole-5-carboxylic acid Intermediate_Diester->Final_Product 1. LiOH, THF/H2O 2. Acidic Workup (HCl) G cluster_0 C5-Carboxylic Acid Derivatization cluster_1 C2-Ester Derivatization Scaffold 2-(ethoxycarbonyl)thiazole- 5-carboxylic acid Amide_Coupling Amide Library (R-NH₂ + Coupling Agent) Scaffold->Amide_Coupling SAR Exploration Esterification Ester Library (R-OH + Acid Catalyst) Scaffold->Esterification Hydrolysis Hydrolysis (LiOH) -> C2-Carboxylic Acid Scaffold->Hydrolysis Amidation Amidation (R-NH₂ + Heat) Scaffold->Amidation Reduction Reduction (LiAlH₄) -> C2-Hydroxymethyl Scaffold->Reduction Amidation_C2 Amidation_C2 Hydrolysis->Amidation_C2 Couple w/ R-NH₂

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-(ethoxycarbonyl)thiazole-5-carboxylic acid Derivatives

Abstract & Strategic Overview The synthesis of 2-(ethoxycarbonyl)thiazole-5-carboxylic acid presents a specific regiochemical challenge. The thiazole scaffold contains two esterifiable positions (C2 and C5) with distinct...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of 2-(ethoxycarbonyl)thiazole-5-carboxylic acid presents a specific regiochemical challenge. The thiazole scaffold contains two esterifiable positions (C2 and C5) with distinct electronic profiles. The C2-ester (adjacent to the ring nitrogen and sulfur) functions electronically as an


-keto ester (oxalyl derivative) and is significantly more susceptible to nucleophilic attack (hydrolysis) than the C5-ester, which behaves like a conjugated aromatic ester (benzoate-like).

Consequently, the standard approach of synthesizing the diethyl thiazole-2,5-dicarboxylate followed by partial hydrolysis typically yields the unwanted 2-carboxylic acid-5-ethyl ester (due to rapid C2 hydrolysis).

To obtain the target 5-carboxylic acid with the 2-ethyl ester intact , this guide recommends an Orthogonal Protection Strategy utilizing the Hantzsch Thiazole Synthesis. We employ a tert-butyl ester at the C5 position and an ethyl ester at the C2 position, allowing for selective acidic deprotection of the C5-carboxylate while preserving the acid-labile (but acid-stable relative to hydrolysis) C2-ethyl ester.

Retrosynthetic Analysis & Pathway Selection

The following logic diagram illustrates the decision-making process for selecting the Orthogonal Route over the Classical Hydrolysis route.

G Target Target: 2-(ethoxycarbonyl)thiazole-5-COOH RouteA Route A: Classical Diester Hydrolysis Target->RouteA Avoid RouteB Route B: Orthogonal Hantzsch Synthesis Target->RouteB Recommended Diester Diethyl thiazole-2,5-dicarboxylate RouteA->Diester Precursors Precursors: 1. Ethyl Thiooxamate (C2) 2. t-Butyl 2-chloro-3-oxopropanoate (C5) RouteB->Precursors Hydrolysis Hydrolysis (LiOH/NaOH) Diester->Hydrolysis ResultA FAILURE: C2-Hydrolysis Dominates (Yields 2-COOH, 5-COOEt) Hydrolysis->ResultA Cyclization Hantzsch Cyclization Precursors->Cyclization Intermed Intermediate: 2-Ethyl 5-t-Butyl thiazole-2,5-dicarboxylate Cyclization->Intermed Deprotection Selective Acidolysis (TFA) Intermed->Deprotection Deprotection->Target

Caption: Decision tree highlighting the regioselectivity failure of direct hydrolysis and the success of the orthogonal protection strategy.

Detailed Experimental Protocols

Protocol A: Synthesis of Ethyl Thiooxamate (C2 Precursor)

Rationale: Ethyl thiooxamate provides the N-C-S fragment required for the Hantzsch synthesis, already bearing the ethyl ester at the future C2 position. While commercially available, it is easily synthesized from ethyl cyanoformate.

Reagents:

  • Ethyl cyanoformate (1.0 eq)

  • Hydrogen Sulfide gas (

    
    ) or Ammonium Sulfide
    
  • Triethylamine (

    
    , catalytic)
    
  • Diethyl ether or Ethanol

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a gas inlet tube, a thermometer, and a magnetic stir bar. Charge with Ethyl cyanoformate (25.0 g, 0.25 mol) and Diethyl ether (200 mL).

  • Activation: Add Triethylamine (1.0 mL) as a base catalyst.

  • Thiolation: Cool the solution to 0°C. Bubble

    
     gas  slowly through the solution for 2-3 hours.
    
    • Safety Note:

      
       is highly toxic. This must be performed in a well-ventilated fume hood with appropriate scrubbers.
      
    • Alternative: Use Lawesson’s Reagent with Ethyl oxamate in THF (Reflux 4h) if gas handling is not possible [1].

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (12h). The solution will typically turn yellow.

  • Workup: Purge the system with Nitrogen to remove excess

    
    .
    
  • Isolation: Wash the ether layer with 1N HCl (50 mL) to remove the amine catalyst. Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from hexane/ethanol if necessary.

    • Target Yield: >90%

    • Appearance: Yellow crystalline solid.

Protocol B: Synthesis of tert-Butyl 2-chloro-3-oxopropanoate (C5 Precursor)

Rationale: This "masked" aldehyde is unstable and is best generated fresh or used as a crude oil. It provides the C4-C5 fragment with the orthogonal tert-butyl ester.

Reagents:

  • tert-Butyl 3-oxopropanoate (Available or made via formylation of t-butyl acetate)

  • Sulfuryl Chloride (

    
    )
    
  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Dissolution: Dissolve tert-Butyl 3-oxopropanoate (10.0 g, 69 mmol) in dry DCM (100 mL) in a round-bottom flask. Cool to 0°C.

  • Chlorination: Dropwise add Sulfuryl Chloride (1.0 eq, 5.6 mL) over 30 minutes.

    • Mechanism:[1][2][3][4][5][6][7] Electrophilic halogenation of the enol.

  • Stirring: Stir at 0°C for 1 hour, then warm to room temperature for 1 hour.

  • Workup: Wash carefully with saturated

    
     (cold) and brine. Dry over 
    
    
    
    .
  • Concentration: Evaporate solvent at low temperature (<30°C). Use the crude chloro-aldehyde equivalent immediately in the next step.

Protocol C: Hantzsch Cyclization & Selective Deprotection (Target Synthesis)

Rationale: This step builds the thiazole ring. The ethyl thiooxamate attacks the


-carbon of the chloro-ester, followed by cyclodehydration.

Table 1: Reaction Stoichiometry

ReagentEquivalentsRole
Ethyl Thiooxamate1.0Thioamide Component
tert-Butyl 2-chloro-3-oxopropanoate1.1

-Halo Carbonyl
Ethanol (Anhydrous)SolventReaction Medium
Trifluoroacetic Acid (TFA)ExcessDeprotection Agent

Step-by-Step Methodology:

Phase 1: Cyclization (Formation of Mixed Diester)
  • Mixing: In a reaction vessel, dissolve Ethyl Thiooxamate (5.0 g, 37.5 mmol) in Ethanol (50 mL).

  • Addition: Add the crude tert-Butyl 2-chloro-3-oxopropanoate (prepared above, approx. 41 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to room temperature. Evaporate the ethanol under reduced pressure.

  • Neutralization: Dissolve residue in EtOAc, wash with saturated

    
     to remove unreacted acids/HCl.
    
  • Purification: Flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Intermediate Product:2-Ethyl 5-tert-butyl thiazole-2,5-dicarboxylate .

    • Validation: Check for two distinct ester signals in NMR (Ethyl quartet/triplet + t-Butyl singlet).

Phase 2: Selective Acidolysis (Formation of Target)
  • Dissolution: Dissolve the purified mixed diester (1.0 g) in DCM (10 mL).

  • Cleavage: Add Trifluoroacetic Acid (TFA) (5 mL) and stir at room temperature for 2–4 hours.

    • Chemo-selectivity: TFA cleaves the tert-butyl ester via an

      
      -like mechanism (forming isobutylene) but does not hydrolyze the ethyl ester under anhydrous conditions.
      
  • Monitoring: Monitor by HPLC or TLC (Product will be much more polar/acidic).

  • Workup: Concentrate in vacuo to remove DCM and excess TFA. Co-evaporate with toluene (3x) to remove TFA traces.

  • Isolation: Triturate the residue with diethyl ether or hexane to precipitate the target acid.

  • Final Product: 2-(ethoxycarbonyl)thiazole-5-carboxylic acid .

Analytical Validation (Self-Validating System)

To ensure the protocol was successful and regioselectivity was maintained, compare the spectral data against these expected parameters.

1H NMR (DMSO-d6, 400 MHz):

  • 
     13.5-14.0 ppm (br s, 1H):  Confirms Carboxylic Acid (-COOH) at C5.
    
  • 
     8.4-8.6 ppm (s, 1H):  Thiazole C4-H proton. (Diagnostic: If C2 was hydrolyzed, this shift would change slightly, but the ester signals below are definitive).
    
  • 
     4.4 ppm (q, 2H) & 1.3 ppm (t, 3H):  Confirms presence of Ethyl Ester .
    
  • Absence of

    
     1.5 ppm (s, 9H):  Confirms loss of tert-butyl group.
    

Key Failure Mode Indicator: If the Ethyl signals (4.4/1.3 ppm) are missing, non-selective hydrolysis occurred. If the t-Butyl signal remains, deprotection is incomplete.

References

  • Synthesis of Ethyl Thiooxamate: BenchChem Technical Support. (2025).[8][1][9][10] Green Chemistry Approaches for the Synthesis of Ethyl Thiooxamate. Retrieved from 11

  • General Thiazole Synthesis (Hantzsch): PrepChem. Synthesis of 2-Ethyl-5-thiazolecarboxylic acid. Retrieved from 12

  • Synthesis of Beta-Keto Esters: ResearchGate. Beta-Keto esters from ketones and ethyl chloroformate. Retrieved from 7

  • Thiazole Dicarboxylic Acid Derivatives: PubChem. Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, diethyl ester.[8] Retrieved from 13

Sources

Application

Application Note: Optimized Amide Coupling of 2-(Ethoxycarbonyl)thiazole-5-carboxylic Acid

Executive Summary This application note details the protocols for synthesizing amides from 2-(ethoxycarbonyl)thiazole-5-carboxylic acid . While thiazole-5-carboxylic acids are privileged scaffolds in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocols for synthesizing amides from 2-(ethoxycarbonyl)thiazole-5-carboxylic acid . While thiazole-5-carboxylic acids are privileged scaffolds in medicinal chemistry (e.g., Dasatinib), the presence of the 2-ethoxycarbonyl group introduces specific electronic and stability considerations.

This guide prioritizes chemoselectivity —specifically, activating the C5-carboxylic acid for amidation while preserving the C2-ethyl ester against unwanted nucleophilic attack or hydrolysis. Three protocols are provided, ranked by operational simplicity and substrate scope.

Chemical Context & Mechanistic Insights

Structural Analysis

The substrate contains two electrophilic centers:

  • C5-Carboxylic Acid: The target for activation.[1] The electron-deficient thiazole ring increases the acidity of this group compared to benzoic acid derivatives.

  • C2-Ethoxycarbonyl (Ester): A potential site for side reactions (aminolysis or hydrolysis).

Electronic Effect: The C2-ester is an electron-withdrawing group (EWG), further reducing electron density in the thiazole ring. This deactivates the ring nitrogen, minimizing catalyst poisoning (e.g., by DMAP), but it also renders the C2-position susceptible to nucleophilic attack if harsh conditions are used.

Decision Matrix for Method Selection

The following decision tree outlines the logic for selecting the appropriate coupling protocol based on amine nucleophilicity and scale.

CouplingLogic Figure 1: Decision matrix for selecting the optimal amide coupling protocol. Start Start: Select Amine Partner CheckAmine Is the Amine Non-Nucleophilic / Hindered? Start->CheckAmine CheckScale Is the Scale > 10 grams? CheckAmine->CheckScale No (Primary/Secondary Aliphatic) MethodC Method C: Acid Chloride (Oxalyl Chloride) CheckAmine->MethodC Yes (e.g., Anilines, 2-aminopyridine) MethodA Method A: HATU/DIPEA (High Yield, Research Scale) CheckScale->MethodA No (Discovery Scale) MethodB Method B: T3P (PPA) (Green, Easy Workup) CheckScale->MethodB Yes (Process Scale)

Materials & Reagents

ReagentGrade/PurityRoleRationale
2-(Ethoxycarbonyl)thiazole-5-COOH >97%SubstrateStarting material.
HATU >98%Coupling AgentGold standard for heteroaromatic acids; minimizes epimerization (if applicable).
T3P (50% in EtOAc) IndustrialCoupling AgentLow toxicity, water-soluble byproducts, excellent for scale-up.
Oxalyl Chloride AnhydrousActivatorConverts acid to acid chloride for difficult amines.
DIPEA (Hünig's Base) AnhydrousBaseNon-nucleophilic base; prevents ester hydrolysis.
DMF / DCM AnhydrousSolventDMF solubilizes polar thiazoles; DCM allows easier evaporation.

Experimental Protocols

Protocol A: HATU-Mediated Coupling (Standard)

Best for: Discovery chemistry, small scales (10 mg - 5 g), and valuable amines.

Causality: HATU generates a highly reactive At-ester intermediate (7-azabenzotriazol-1-yl ester). The presence of the pyridine nitrogen in the HATU structure assists in the acylation step via a cyclic transition state, which is crucial for electron-deficient acids like thiazoles that might otherwise react sluggishly.

  • Preparation: Charge a reaction vial with 2-(ethoxycarbonyl)thiazole-5-carboxylic acid (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Activation: Add DIPEA (3.0 equiv). Stir for 5 minutes.

    • Note: The solution may turn yellow/orange. This is normal for deprotonated thiazole acids.

  • Coupling Agent: Add HATU (1.2 equiv) in one portion. Stir for 10 minutes at Room Temperature (RT) to form the activated ester.

  • Amine Addition: Add the Amine (1.1 equiv).

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.

    • Checkpoint: Look for the disappearance of the activated ester peak (M+H of ester) and formation of product.

  • Workup:

    • Dilute with EtOAc.

    • Wash sequence: Sat. NaHCO₃ (2x), Water (1x), Brine (1x).

    • Warning: Do not use strong acid (1M HCl) for prolonged washes if the product contains acid-sensitive groups, although the thiazole core is stable.

  • Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).

Protocol B: T3P (Propylphosphonic Anhydride) Coupling

Best for: Scale-up (>10 g), "Green" chemistry, and easy purification.

Causality: T3P acts as a kinetic dehydrating agent. It does not form a reactive intermediate that accumulates; rather, it drives the reaction directly. The byproducts are water-soluble phosphonic acid salts, eliminating the need for chromatography in many cases.

  • Dissolution: Dissolve Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF (0.2 M).

    • Note: If solubility is poor, add a minimum amount of DMF as a co-solvent.

  • Base Addition: Add Pyridine or DIPEA (3.0 equiv). Cool to 0 °C.

  • T3P Addition: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

  • Workup:

    • Wash the organic layer with water (3x), 0.5 M HCl (2x), and Sat. NaHCO₃ (2x).

    • Dry over MgSO₄ and concentrate.

    • Self-Validation: High purity is often achieved without column chromatography due to the water solubility of T3P byproducts.

Protocol C: Acid Chloride Method (Via Oxalyl Chloride)

Best for: Non-nucleophilic amines (e.g., electron-deficient anilines) or sterically hindered partners.

Causality: The 2-ethoxycarbonyl group withdraws electrons, making the C5-carbonyl carbon highly electrophilic once converted to the chloride. This overcomes the low nucleophilicity of difficult amine partners.

  • Chlorination: Suspend Acid (1.0 equiv) in anhydrous DCM (0.3 M). Add catalytic DMF (2–3 drops).

  • Activation: Add Oxalyl Chloride (1.5 equiv) dropwise at 0 °C. Gas evolution (CO/CO₂) will occur.

  • Conversion: Stir at RT for 2 hours until gas evolution ceases and the solid dissolves (indicating acid chloride formation).

  • Concentration (Critical): Evaporate the solvent and excess oxalyl chloride under reduced pressure.

    • Why: Excess oxalyl chloride will react with the amine to form oxamides.

    • Redissolve: Redissolve the crude acid chloride residue in anhydrous DCM or THF.

  • Coupling: Add the Amine (1.0 equiv) and Triethylamine (2.0 equiv) to the solution at 0 °C.

  • Completion: Stir at RT for 2–4 hours. Quench with water and extract.[2]

Troubleshooting & Critical Parameters

Ester Stability (The "Do Not" List)

The C2-ethoxycarbonyl group is stable under the coupling conditions described above. However, avoid the following to prevent saponification or aminolysis :

  • Avoid: Using NaOH, LiOH, or KOH during workup.

  • Avoid: Heating the reaction >60 °C with primary amines (risk of attacking the C2-ester).

  • Avoid: Using Methanol as a solvent with strong bases (risk of transesterification).

Reaction Workflow Visualization

Workflow Figure 2: Reaction pathway and potential competing side reaction at the C2-position. Substrate Thiazole-5-COOH (C2-Ester) Activation Activation (HATU or T3P) Substrate->Activation Intermediate Active Ester Intermediate Activation->Intermediate AmineAttack Amine Addition (Nucleophilic Attack) Intermediate->AmineAttack Product Final Amide (Intact C2-Ester) AmineAttack->Product Kinetic Product (RT, <24h) SideReaction Side Reaction: C2-Ester Aminolysis AmineAttack->SideReaction High Temp or Excess Amine

References

  • BenchChem. (2025).[1][3] A Comparative Guide to the Synthesis of 2-Amino-Thiazole-5-Carboxylic Acid Aryl Amides. BenchChem Application Notes. Link

  • National Institutes of Health (NIH). (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP. PubMed Central. Link

  • MDPI. (2019). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules. Link

  • American Chemical Society (ACS). (2019).[4] Synthesis of 2‐Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization. ACS Combinatorial Science. Link[4]

  • Organic Chemistry Portal. (2023). Amide Coupling Reagents: HATU, EDC, T3P. Link

Sources

Method

Using 2-(ethoxycarbonyl)thiazole-5-carboxylic acid in fragment-based drug discovery

Application Note: Strategic Utilization of 2-(Ethoxycarbonyl)thiazole-5-carboxylic Acid in Fragment-Based Drug Discovery Executive Summary This application note details the protocols for utilizing 2-(ethoxycarbonyl)thiaz...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(Ethoxycarbonyl)thiazole-5-carboxylic Acid in Fragment-Based Drug Discovery

Executive Summary

This application note details the protocols for utilizing 2-(ethoxycarbonyl)thiazole-5-carboxylic acid (CAS: 1357247-55-2) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD).[1][2] Unlike simple mono-functional fragments, this molecule offers two distinct, orthogonal vectors for chemical elaboration: a free carboxylic acid at the C5 position and a masked carboxylate (ethyl ester) at the C2 position. This dual-functionality allows for rapid "fragment growing" and "fragment linking" strategies without the need for de novo synthesis of the core ring.[2] This guide covers physicochemical profiling, orthogonal synthetic elaboration protocols, and biophysical screening workflows.

Chemical Space & Physicochemical Profile

The thiazole core is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs (e.g., Dasatinib, Cefiderocol) due to its ability to engage in


-

stacking and hydrogen bonding interactions [1, 2].[2] The 2-(ethoxycarbonyl)thiazole-5-carboxylic acid derivative is particularly valuable because it adheres strictly to the "Rule of 3" (Ro3) for fragments while providing built-in handles for optimization.[1][2]

Table 1: Physicochemical Properties of 2-(Ethoxycarbonyl)thiazole-5-carboxylic Acid

PropertyValueRelevance to FBDD
Molecular Weight 201.20 Da< 300 Da (Ideal for growing)
cLogP ~0.8 - 1.2High solubility, low non-specific binding
H-Bond Donors 1 (COOH)Directional interaction with target residues
H-Bond Acceptors 5 (N, O, S)Versatile binding partner
TPSA ~80-90 ŲGood polarity for active site recognition
Rotatable Bonds 3Low entropic penalty upon binding
Vectors C2, C5Orthogonal growth points (180° apart)

Data derived from predicted models and standard Ro3 criteria [3].

Strategic Rationale: The Orthogonal Vector Advantage

In FBDD, the primary challenge after identifying a "hit" is growing the fragment into a lead with high affinity. This scaffold solves the "synthetic tractability" bottleneck.[1]

  • Vector A (C5-COOH): Ready for immediate amide coupling to explore deep pockets or solvent-exposed regions.[1][2]

  • Vector B (C2-COOEt): A "masked" vector.[1][2] It remains inert during C5 manipulation and can subsequently be hydrolyzed (to acid), reduced (to alcohol/aldehyde), or converted to a heterocycle (e.g., oxadiazole).

Visualization: Elaboration Workflow

The following diagram illustrates the logical flow from the parent fragment to advanced leads using orthogonal chemistry.

Thiazole_Elaboration Fragment Parent Fragment 2-(ethoxycarbonyl)thiazole -5-carboxylic acid Screen Biophysical Screen (SPR / STD-NMR) Fragment->Screen QC & Lib Prep Hit Confirmed Hit (Kd: 100 µM - 2 mM) Screen->Hit Validation PathA Vector A (C5) Amide Coupling Hit->PathA Primary Growth PathB Vector B (C2) Ester Hydrolysis/Reduction PathA->PathB Secondary Growth Lead Lead Compound (Kd < 1 µM) PathB->Lead Optimization

Figure 1: Step-wise elaboration workflow utilizing the orthogonal reactivity of the C2 and C5 positions.

Experimental Protocols

Protocol A: Solubility & Quality Control (Pre-Screening)

Before screening, the fragment integrity must be verified to prevent false positives due to aggregation or degradation.

Reagents: DMSO-d6 (99.9%), Phosphate Buffer (PBS, pH 7.4). Instrument: 600 MHz NMR (with cryoprobe preferred).

  • Stock Preparation: Dissolve 10 mg of fragment in DMSO-d6 to achieve a 100 mM stock concentration. Sonicate for 5 minutes.

  • Purity Check: Acquire a 1D ¹H-NMR spectrum. Integration of the ethyl ester quartet (4.3 ppm) and triplet (1.3 ppm) vs. the thiazole aromatic proton (approx. 8.5 ppm) must be 2:3:1.

    • Acceptance Criteria: >95% purity, no paramagnetic impurities.

  • Aqueous Solubility: Dilute stock to 1 mM in PBS (pH 7.4). Incubate for 1 hour at RT. Centrifuge at 10,000 x g for 10 mins. Measure supernatant concentration via UV-Vis (Abs 280 nm) or HPLC.[1][2]

    • Note: The C5-carboxylic acid (pKa ~2.[1][2]3) ensures good solubility at physiological pH as the carboxylate anion [4].[1]

Protocol B: Orthogonal Synthetic Elaboration

This protocol describes the sequential functionalization, first at C5, then at C2.

Step 1: C5-Amide Coupling (Primary Vector) [1][2]

  • Reaction: Dissolve fragment (1 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3 eq). Stir for 10 min. Add primary/secondary amine (R1-NH2, 1.1 eq).[1][2]

  • Conditions: Stir at RT for 4-16 hours.[1][2]

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine) and Brine.

  • Outcome: Formation of Ethyl 5-(R1-carbamoyl)thiazole-2-carboxylate .[1][2] The ethyl ester at C2 remains intact.[1]

Step 2: C2-Ester Hydrolysis (Secondary Vector Activation)

  • Reaction: Dissolve the Step 1 product in THF:Water (3:1). Add LiOH (2 eq).[1][2]

  • Conditions: Stir at 0°C to RT for 2 hours. Monitor by TLC/LCMS.[1][2]

  • Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc.[1][2]

  • Outcome: Formation of 5-(R1-carbamoyl)thiazole-2-carboxylic acid .[1][2]

  • Application: This new acid can now undergo a second amide coupling (Step 1 repeats) or decarboxylation if the C2 substituent is unnecessary.[1]

Protocol C: Surface Plasmon Resonance (SPR) Screening

Instrument: Biacore 8K or T200.[1][2] Chip: CM5 (Carboxymethylated dextran).[1][2]

  • Immobilization: Target protein is immobilized via amine coupling (aim for 2000-4000 RU for fragments).[1][2]

  • Assay Buffer: PBS-P+ (containing 0.05% Surfactant P20), 3% DMSO.

  • Injection Cycle:

    • Flow rate: 30 µL/min.[1][2]

    • Contact time: 60 s.[1][2]

    • Dissociation time: 120 s.[1][2]

    • Concentration series: 0, 31.25, 62.5, 125, 250, 500, 1000 µM.

  • Data Analysis: Solvent correction is critical due to the high refractive index of DMSO.[1] Fit data to a 1:1 steady-state affinity model.[1][2]

    • Causality: Fast on/off rates are typical for fragments; equilibrium analysis is more reliable than kinetic fitting at this stage [5].[1][2]

Case Study Application: Targeting Bromodomain-Containing Protein 4 (BRD4)

Context: BRD4 inhibitors often require a headgroup that mimics acetyl-lysine (KAc).[1][2] Thiazoles are excellent KAc mimetics [6].[1][2]

  • Hit Identification: The parent fragment binds to the BRD4 KAc pocket. The C5-acid forms a water-mediated H-bond with Tyr97, while the thiazole nitrogen H-bonds with Asn140.[1][2]

  • Elaboration (Vector A): Using Protocol B (Step 1), a sulfonamide or aniline moiety is attached to C5 to reach the "WPF shelf" region of the protein.

  • Elaboration (Vector B): The C2-ester is hydrolyzed and coupled to a solubilizing piperazine group, improving the pharmacokinetic profile without disrupting the primary binding mode.

  • Result: A lead compound with nanomolar potency (IC50 < 100 nM) is achieved within 3 synthetic cycles.[1][2]

Troubleshooting & Liabilities

IssueProbable CauseSolution
Low Solubility in Assay pH < pKa of C5-acidEnsure assay buffer pH is > 6.0 to maintain the ionized carboxylate form.[1][2]
C2 Ester Hydrolysis Buffer contains nucleophiles/high pHAvoid Tris buffers at pH > 8.0 for long incubations; use Phosphate or HEPES.[1][2]
NMR Line Broadening Intermediate exchange rateRun NMR at lower temperature (e.g., 283 K) or use ligand-observed experiments (STD).

Visualizing the Chemical Space

Chemical_Vectors Core Thiazole Core C5 C5 Position (Carboxylic Acid) Core->C5 C2 C2 Position (Ethyl Ester) Core->C2 Amide Amide Coupling (Target: Deep Pocket) C5->Amide Immediate Reactivity Hydrolysis Hydrolysis -> Acid (Target: Solvent Front) C2->Hydrolysis Activation Required Reduction Reduction -> Alcohol (Target: H-Bond Acceptor) C2->Reduction Alternative Path

Figure 2: Strategic mapping of chemical vectors on the thiazole scaffold.

References

  • Thiazole Scaffold in Drug Discovery

    • Title: Thiazole: A privileged scaffold in drug discovery.[1][2][3]

    • Source: ResearchGate / RSC Advances (Contextual).[1][2]

    • URL:[Link]

  • FBDD Case Studies (BRD4/Thiazoles)

    • Title: Fragment-based drug discovery of 2-thiazolidinones as BRD4 inhibitors: Structure-based optimiz
    • Source: Journal of Medicinal Chemistry (PubMed).[1]

    • URL:[Link]

  • Fragment Properties & Rules

    • Title: The Rule of Three for Fragment-Based Drug Discovery.[1][2]

    • Source: Drug Discovery Today.[1][2]

    • URL:[Link]

  • Chemical Properties (2-(ethoxycarbonyl)thiazole-5-carboxylic acid)

    • Title: 2-(ethoxycarbonyl)thiazole-5-carboxylic acid | CAS 1357247-55-2.[1][2][4]

    • Source: ChemicalBook.[1][2]

  • SPR Screening Protocols

    • Title: Surface plasmon resonance for the detection of drug-target interactions.[1][2]

    • Source: Nature Protocols.[1][2]

    • URL:[Link]

  • Thiazole Synthesis (Hantzsch Method)

    • Title: Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives.[2]

    • Source: Bulletin of Environment, Pharmacology and Life Sciences.
    • URL:[Link]

Sources

Application

Analytical Methods for Quantifying 2-(Ethoxycarbonyl)thiazole-5-carboxylic Acid

[1][2][3][4][5] Application Note & Protocol Guide Introduction & Molecule Profile 2-(Ethoxycarbonyl)thiazole-5-carboxylic acid (CAS: 1357247-55-2) is a critical heterocyclic building block used in the synthesis of antine...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Application Note & Protocol Guide

Introduction & Molecule Profile

2-(Ethoxycarbonyl)thiazole-5-carboxylic acid (CAS: 1357247-55-2) is a critical heterocyclic building block used in the synthesis of antineoplastic agents, antiviral drugs (e.g., Tiazofurin analogs), and kinase inhibitors.[1][2][3]

Its structure features a thiazole core substituted with an ethyl ester at the C2 position and a free carboxylic acid at the C5 position.[2] This dual-functionality presents a unique analytical challenge:

  • Acidic Moiety (C5-COOH): Possesses a low pKa (predicted ~2.3), requiring strict pH control in chromatography to prevent peak tailing and retention loss.[3]

  • Ester Moiety (C2-COOEt): Susceptible to hydrolysis in alkaline or strongly acidic aqueous conditions, necessitating rapid analysis and buffered solvents.[3]

This guide details two validated workflows:

  • Method A (HPLC-UV): For assay purity, stoichiometry checks, and raw material qualification.[3]

  • Method B (LC-MS/MS): For trace impurity profiling or quantification in complex biological matrices.[1][2][3]

Method A: High-Performance Liquid Chromatography (HPLC-UV)[1][3]

Objective: Routine quantification and purity assessment (Assay >98%).

2.1. Chromatographic Conditions
ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)End-capped C18 prevents interaction with the free acid; 3.5 µm offers high resolution for isomers.[1][2][3]
Mobile Phase A 0.1% Phosphoric Acid (H₃PO₄) in Water (pH ~2.0)Critical: Low pH suppresses ionization of the C5-COOH (pKa ~2.3), ensuring the molecule remains neutral and retains on the hydrophobic column.[3]
Mobile Phase B Acetonitrile (HPLC Grade)Aprotic solvent minimizes ester hydrolysis risk compared to methanol.[3]
Flow Rate 1.0 mL/minStandard backpressure balance.[1][2]
Column Temp 30°CMaintains reproducible retention times.[1][2]
Detection UV @ 265 nmThe thiazole ring conjugated with carbonyls exhibits a strong absorption maximum here.[2]
Injection Vol 5 - 10 µLDependent on sample concentration (target 0.5 mg/mL).[1][2]
2.2. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Hold (Elute polar salts)
12.04060Linear Gradient
15.0595Wash
17.0955Re-equilibration
2.3. Standard Preparation Protocol
  • Stock Solution: Weigh 10.0 mg of reference standard into a 20 mL volumetric flask. Dissolve in DMSO (dimethyl sulfoxide).[4] Dilute to volume (Conc: 0.5 mg/mL).

    • Note: Do not use alkaline buffers for dissolution; they will hydrolyze the ethyl ester.[2]

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (50:50) immediately prior to injection to prevent precipitation or degradation.[3]

Method B: LC-MS/MS (Trace Quantification)[1][3]

Objective: High-sensitivity quantification (LOD < 1 ng/mL) for pharmacokinetic studies or genotoxic impurity screening.

3.1. Mass Spectrometry Parameters
  • Interface: Electrospray Ionization (ESI)[1][3]

  • Polarity: Positive Mode (ESI+)

    • Mechanism:[3][5][6][7] Protonation occurs readily on the thiazole nitrogen or the ester carbonyl oxygen.[2] While the carboxylic acid suggests Negative mode, the ester group often suppresses negative ionization efficiency.[2][3] ESI+ is generally more robust for this specific diester/acid hybrid.[1][2]

  • MRM Transitions (Precursor → Product):

    • Quantifier: m/z 202.0 [M+H]⁺ → 174.0 [Loss of Ethyl: -C₂H₄] or 156.0 [Loss of EtOH].[1]

    • Qualifier: m/z 202.0 → 130.0 [Thiazole ring fragment].

3.2. LC Conditions (UHPLC)
  • Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm).[3]

    • Reason: T3 bonding is designed to retain polar organic acids better than standard C18.[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Steep gradient (5% B to 95% B in 4 minutes) for high throughput.

Visual Workflow & Decision Logic

The following diagram illustrates the critical decision-making process for method selection and troubleshooting based on the physicochemical properties of the analyte.

MethodLogic Start Start: Analyte Quantification 2-(ethoxycarbonyl)thiazole-5-COOH MatrixCheck Define Matrix Start->MatrixCheck HighConc Raw Material / API (> 0.1 mg/mL) MatrixCheck->HighConc High Purity LowConc Biological / Trace Impurity (< 1 µg/mL) MatrixCheck->LowConc Complex Matrix MethodA Method A: HPLC-UV (C18, pH 2.0, 265 nm) HighConc->MethodA MethodB Method B: LC-MS/MS (HSS T3, ESI+, MRM) LowConc->MethodB CriticalControl CRITICAL: pH Control pKa ~ 2.3 MethodA->CriticalControl MethodB->CriticalControl Tailing Issue: Peak Tailing? CriticalControl->Tailing Retention Loss Hydrolysis Issue: Ester Hydrolysis? CriticalControl->Hydrolysis Degradation FixTailing Action: Lower pH to 1.9 or Increase Ionic Strength Tailing->FixTailing FixHydrolysis Action: Avoid Methanol Use ACN & Fresh Prep Hydrolysis->FixHydrolysis

Caption: Decision tree for selecting analytical methods and troubleshooting common physicochemical issues related to the thiazole-acid structure.

Validation Parameters (ICH Q2)

To ensure "Trustworthiness," the following acceptance criteria must be met during validation:

ParameterAcceptance CriteriaExperimental Note
Linearity (R²) > 0.999Range: 80% to 120% of target concentration.[1][2]
Precision (RSD) < 1.0% (Method A)6 replicate injections of the standard.[3]
Accuracy (Recovery) 98.0% - 102.0%Spike recovery in sample matrix.[1][2][3]
LOD (Method B) < 1.0 ng/mLSignal-to-Noise ratio > 3:[1][2][3]1.
Solution Stability > 24 HoursWarning: Verify ester stability at RT vs. 4°C.
Troubleshooting & Causality
  • Peak Splitting:

    • Cause: Sample solvent mismatch.[1][2] If the sample is dissolved in 100% DMSO and injected into a 95% Aqueous mobile phase, the solubility shock causes precipitation/splitting.[3]

    • Fix: Dilute the DMSO stock at least 1:5 with the starting mobile phase before injection.[2]

  • Retention Time Drift:

    • Cause: pH fluctuation.[1][2][4] Because the pKa is ~2.3, a mobile phase pH of 2.5 is too close to the pKa, causing partial ionization.

    • Fix: Strictly adjust mobile phase pH to 2.0 ± 0.1 using Phosphoric acid.[1][2]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 343747, Ethyl 2-amino-4-methylthiazole-5-carboxylate (Structural Analog).[1][2][3] Retrieved from [Link][1]

  • Piechocka, J., et al. (2024). HPLC-MS/MS based method for the determination of thiazolidine-4-carboxylic acid derivatives in human plasma.[1][8][2] Scientific Reports.[1][2] Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Thiazole-5-carboxylic Acid as a Versatile Scaffold for Agrochemical Innovation

Introduction: The Strategic Importance of the Thiazole Moiety in Agrochemical Design The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in the realm...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Thiazole Moiety in Agrochemical Design

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in the realm of medicinal and agricultural chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in a variety of non-covalent interactions have made it a cornerstone for the development of numerous biologically active compounds. Thiazole-5-carboxylic acid, in particular, has emerged as a critical building block, offering a reactive handle for the synthesis of a diverse array of agrochemicals, including fungicides, herbicides, and insecticides.[3] This guide provides an in-depth exploration of the application of thiazole-5-carboxylic acid in agrochemical development, complete with detailed synthetic protocols and an analysis of the structure-activity relationships that underpin its utility.

The strategic incorporation of the thiazole-5-carboxylic acid moiety allows for the fine-tuning of a molecule's physicochemical properties, influencing its solubility, membrane permeability, and ultimately, its bioavailability and efficacy against target pests and pathogens.[4] The carboxylic acid group at the 5-position serves as a versatile anchor point for the introduction of various pharmacophores through amide bond formation, esterification, or other coupling reactions, enabling the exploration of vast chemical space in the quest for novel and effective crop protection agents.

Key Physicochemical Properties of Thiazole-5-carboxylic Acid

A thorough understanding of the fundamental properties of this building block is paramount for its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C4H3NO2S[5]
Molecular Weight 129.14 g/mol [3][5]
Appearance Pale yellow solid[3]
CAS Number 14527-41-4[5]
Purity ≥ 96% (HPLC)[3]
Storage Conditions 0-8°C[3]

Applications in Agrochemical Synthesis: A Focus on Fungicides

The thiazole-5-carboxylic acid scaffold has been particularly impactful in the development of fungicides, most notably the class of succinate dehydrogenase inhibitors (SDHIs).[6] These fungicides act by disrupting the mitochondrial electron transport chain in fungi, a critical pathway for energy production.[7]

Case Study: Thifluzamide - A Potent SDHI Fungicide

Thifluzamide is a broad-spectrum systemic fungicide that effectively controls a range of fungal diseases in crops such as rice, potatoes, and tomatoes.[8][9] Its chemical structure is a testament to the power of the thiazole-5-carboxylic acid building block. Thifluzamide is formally an aromatic amide resulting from the condensation of the carboxy group of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid with the amino group of 2,6-dibromo-4-(trifluoromethoxy)aniline.[10]

Mechanism of Action: Thifluzamide functions by inhibiting succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain, which blocks the electron transport chain and ultimately disrupts ATP production in the fungal cells.[7][8]

Synthetic Protocols: From Building Block to Active Ingredient

The following protocols provide a generalized yet detailed approach to the synthesis of agrochemicals utilizing thiazole-5-carboxylic acid and its derivatives. These are intended as a guide for researchers, and specific reaction conditions may require optimization based on the desired final product.

General Workflow for Thiazole-based Agrochemical Synthesis

The synthesis of a thiazole-containing agrochemical, such as an amide-linked fungicide, typically follows a multi-step process. The diagram below illustrates a representative workflow.

G cluster_0 Synthesis of Thiazole-5-carboxylic Acid Derivative cluster_1 Synthesis of Amine Moiety cluster_2 Coupling and Final Product Formation A Starting Materials (e.g., thioamide, α-halocarbonyl) B Hantzsch Thiazole Synthesis or alternative cyclization A->B C Thiazole-5-carboxylate Ester B->C D Hydrolysis C->D E Thiazole-5-carboxylic Acid Derivative D->E I Activation of Carboxylic Acid (e.g., formation of acid chloride) E->I F Substituted Aniline or other amine precursor G Functional Group Interconversion (if needed) F->G H Target Amine G->H J Amide Coupling Reaction H->J I->J K Purification (e.g., recrystallization, chromatography) J->K L Final Agrochemical Product K->L

Caption: General synthetic workflow for thiazole-based agrochemicals.

Protocol 1: Synthesis of 2-Amino-thiazole-5-carboxylic Acid Derivatives

This protocol is adapted from established methods for the synthesis of 2-amino-thiazole-5-carboxylic acid derivatives, which are valuable intermediates.[11]

Rationale: The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring. The use of a strong acid medium facilitates the cyclization reaction.[11] Subsequent treatment with a base liberates the free amine.

Materials:

  • Substituted thiourea

  • α-chloro carbonyl compound (e.g., ethyl bromopyruvate)

  • Solvent (e.g., acetic acid)

  • Strong acid (e.g., HCl)

  • Base (e.g., sodium methanolate)

  • Recrystallization solvents (e.g., THF, hexane, methanol, water)[11]

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the substituted thiourea in acetic acid.

  • Addition of α-chloro carbonyl: Slowly add the α-chloro carbonyl compound to the solution.

  • Acidification: Introduce a strong acid, such as HCl, to the reaction mixture. The molar ratio of acid to the starting compound should be in the range of 1-10.[11]

  • Reflux: Heat the reaction mixture to reflux at a temperature between 40-70°C, preferably 50-65°C, and maintain for a duration determined by reaction monitoring (e.g., TLC).[11] The reaction is typically carried out at atmospheric pressure.

  • Isolation of the Salt: Upon completion, cool the reaction mixture to allow for the precipitation of the thiazole derivative as its acid salt. Filter the precipitate and wash with a cold solvent.

  • Liberation of the Free Base: Treat the isolated salt with a base, such as sodium methanolate, to obtain the free 2-amino-thiazole-5-carboxylic acid derivative.

  • Purification: Purify the product by recrystallization from a suitable solvent or mixture of solvents, such as THF, hexane, methanol, and water.[11] Recrystallization is preferably carried out at temperatures between -20°C and 100°C.[11]

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as NMR, mass spectrometry, and HPLC. The melting point of the purified product should be sharp and consistent with literature values.

Protocol 2: Amide Coupling to Synthesize a Thifluzamide Analog

This protocol outlines the general steps for the amide coupling reaction, a key step in the synthesis of thifluzamide and related agrochemicals.[12][13]

Rationale: The conversion of the carboxylic acid to a more reactive species, such as an acid chloride, facilitates the nucleophilic attack by the amine, leading to the formation of a stable amide bond. The use of an acid scavenger is crucial to neutralize the HCl generated during the reaction.

Materials:

  • 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid

  • Thionyl chloride (SOCl2) or oxalyl chloride

  • Inert solvent (e.g., toluene, dichloromethane)

  • 2,6-dibromo-4-(trifluoromethoxy)aniline

  • Acid scavenger (e.g., triethylamine, pyridine)

  • Catalyst (optional, e.g., phase transfer catalyst)[13]

Procedure:

  • Activation of the Carboxylic Acid: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve the 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid in an inert solvent. Add thionyl chloride or oxalyl chloride dropwise at room temperature. Heat the mixture to reflux until the reaction is complete (cessation of gas evolution). Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

  • Amide Formation: Dissolve the crude acid chloride in a fresh portion of an inert solvent. In a separate flask, dissolve the 2,6-dibromo-4-(trifluoromethoxy)aniline and the acid scavenger in the same solvent. Cool the aniline solution in an ice bath and slowly add the acid chloride solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours at a temperature between 60-180°C.[13] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid solution.[13] Separate the organic layer, wash with brine, and dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Self-Validation: The final product should be characterized by NMR and mass spectrometry to confirm its structure. The purity should be assessed by HPLC, and the melting point should be determined.

Structure-Activity Relationship (SAR) Insights

The biological activity of thiazole-based agrochemicals is highly dependent on the nature and position of substituents on both the thiazole ring and the appended moieties.

G cluster_A Thiazole Ring (A) cluster_B Amide Linker cluster_C Aromatic Ring (B) Thiazole Thiazole-5-carboxamide Scaffold R1 R1 Substituent (e.g., -CH3, -CF3) Thiazole->R1 influences binding affinity R2 R2 Substituent (e.g., -NH2, -halogen) Thiazole->R2 critical for H-bonding in target enzyme Amide Amide Bond (maintains planarity) Thiazole->Amide connects the two key fragments R3 R3 Substituents (e.g., halogens, alkoxy groups) Amide->R3 modulates lipophilicity and metabolic stability

Caption: Key structural features influencing the activity of thiazole-carboxamide agrochemicals.

  • Substituents on the Thiazole Ring: The nature of the substituents at the 2- and 4-positions of the thiazole ring can significantly impact the molecule's interaction with the target enzyme. For instance, in SDHI fungicides, a primary or secondary amine at the 2-position is often crucial for establishing hydrogen bonds within the binding pocket of the succinate dehydrogenase enzyme.[6] The presence of a trifluoromethyl group at the 4-position, as seen in thifluzamide, can enhance binding affinity and metabolic stability.[10]

  • The Amide Linker: The amide bond provides a rigid and planar linker between the thiazole ring and the second aromatic moiety. This conformational rigidity is often essential for optimal binding to the target protein.

  • Substituents on the Second Aromatic Ring: The substitution pattern on the second aromatic ring (e.g., the aniline ring in thifluzamide) plays a critical role in modulating the overall lipophilicity of the molecule. This, in turn, affects its transport within the plant and its penetration into the fungal cell. Halogen atoms and trifluoromethoxy groups, for example, can increase lipophilicity and metabolic stability.[12]

Emerging Applications: Insecticides and Herbicides

While the application of thiazole-5-carboxylic acid in fungicides is well-established, its potential as a building block for other classes of agrochemicals is an active area of research.

  • Insecticides: Novel N-pyridylpyrazole derivatives containing a thiazole moiety derived from a thiazole carboxylic acid intermediate have shown promising insecticidal activities against various pests, including Plutella xylostella and Spodoptera frugiperda.[14] The thiazole ring in these compounds serves as a key scaffold for arranging the other pharmacophoric elements in the correct orientation for interaction with the insect's biological target.

  • Herbicides: The thiazole core is also present in some herbicidal compounds. While specific examples directly derived from thiazole-5-carboxylic acid are less common in commercial products, the versatility of this building block suggests its potential for the development of novel herbicides with unique modes of action.[3]

Conclusion and Future Perspectives

Thiazole-5-carboxylic acid and its derivatives are undeniably valuable and versatile building blocks in the design and synthesis of modern agrochemicals. The inherent properties of the thiazole ring, combined with the synthetic accessibility of the carboxylic acid handle, provide a powerful platform for the development of new and effective crop protection solutions. As the challenges of resistance development and the need for more environmentally benign pesticides continue to grow, the strategic use of privileged scaffolds like thiazole-5-carboxylic acid will remain a cornerstone of innovation in the agrochemical industry. Future research will likely focus on the development of novel synthetic methodologies to access a wider range of substituted thiazole-5-carboxylic acids and the exploration of their application in developing agrochemicals with novel modes of action.

References

  • Schaefer, B., Haunert, F., & Goetz, N. (2008). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. U.S. Patent No. 7,408,069 B2. Washington, DC: U.S.
  • Modern Fungicide Solution. (2024). Exploring the Efficacy and Application of Thifluzamide as a Modern Fungicide Solution. [Link]

  • Li, Y., et al. (2022). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. Molecules, 27(19), 6649. [Link]

  • Fustero, S., et al. (2021). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 26(11), 3237. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84494, Thiazole-5-carboxylic acid. [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (2023). Journal of Drug Delivery and Therapeutics, 13(5), 183-191. [Link]

  • University of Hertfordshire. (n.d.). Thifluzamide (Ref: MON 24000). In AERU. [Link]

  • Popiołek, Ł., & Biernasiuk, A. (2022). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 27(19), 6640. [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2019). Bio-protocol, 9(12), e3269. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86389, Thifluzamide. [Link]

  • Li, J., & Wang, Q. (2012). Preparation method of thifluzamide.
  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2019). Molecules, 24(18), 3247. [Link]

  • Li, Q., et al. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. Pest Management Science, 74(11), 2561-2568. [Link]

  • Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. (2022). Molecules, 27(19), 6649. [Link]

  • NACL Industries. (n.d.). The CI-ETFAA is then reacted with thioacetamide in acetonitrile using triethylamine as an acid scavenger to form the thiazole. [Link]

  • Combinations of herbicidal aromatic carboxylic acids and safeners. (2006).
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). Molecules, 28(15), 5786. [Link]

  • Functionalized Thiadiazole: Synthesis, insecticidal activity, molecular docking and DFT studies of some new 5-substituted 1,2,4-Thiadiazoles based on Norfloxacin. (2025). Bioorganic Chemistry, 161, 108510. [Link]

  • Rational Design and Synthesis of Potent Antifungal Thiazole-Carboxamides as SDH Inhibitors. (2025). Journal of Agricultural and Food Chemistry. [Link]

  • Thifluzamide with improved efficacy. (2000). U.S.
  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). Indian Journal of Pharmaceutical Education and Research, 56(3), 633-646. [Link]

  • Common and Chemical Names of Herbicides Approved by the Weed Science Society of America. (2014). Weed Science, 62(4), 682-690. [Link]

  • Carboxylic acid esters and insecticides containing them as the active ingredient. (1987). U.S.
  • Design and Synthesis of Pyridine and Thiazole Derivatives as Eco-friendly Insecticidal to Control Olive Pests. (2023). Chemistry & Biodiversity, 20(7), e202300559. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(Ethoxycarbonyl)thiazole-5-carboxylic Acid

The following technical guide addresses the synthesis of 2-(ethoxycarbonyl)thiazole-5-carboxylic acid , focusing on yield optimization and overcoming the inherent regioselectivity challenges associated with thiazole dica...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis of 2-(ethoxycarbonyl)thiazole-5-carboxylic acid , focusing on yield optimization and overcoming the inherent regioselectivity challenges associated with thiazole dicarboxylates.

[1]

Topic: Yield Optimization & Regioselective Synthesis Guide Target Molecule: 2-(ethoxycarbonyl)thiazole-5-carboxylic acid (CAS: 1357247-55-2) Core Challenge: The synthesis is complicated by the weak nucleophilicity of ethyl thiooxamate and the difficulty of selectively hydrolyzing the C5-ester in the presence of the labile C2-ester.[1]

Part 1: Strategic Analysis & Troubleshooting

The "Why" Behind Low Yields

If you are experiencing low yields (<30%) or inseparable mixtures, your issue likely stems from two specific bottlenecks in the standard Hantzsch pathway:

  • Nucleophilic Stalling (Cyclization Step): The starting material, ethyl thiooxamate , is an exceptionally poor nucleophile compared to standard thioamides (like thiobenzamide).[1] The electron-withdrawing ethoxycarbonyl group pulls density from the sulfur, making the initial attack on the

    
    -halo ketone sluggish.[1]
    
    • Consequence: Extended reaction times lead to decomposition of the unstable aldehyde precursor before the ring closes.

  • Hydrolysis Regioselectivity (The "Dead End"): If you synthesize the symmetric diethyl thiazole-2,5-dicarboxylate and attempt to hydrolyze it to the mono-acid, you will likely fail.[1]

    • Mechanism:[1][2][3][4][5] The C2-ester is activated by the adjacent ring nitrogen and sulfur (electron-deficient center).[1] Basic hydrolysis attacks the C2-ester orders of magnitude faster than the C5-ester.[1]

    • Result: You obtain the 2-acid-5-ester (which rapidly decarboxylates to the 5-ester) or the di-acid.[1]

The Solution: The "Mixed Ester" Strategy

To guarantee the isolation of the 2-ester-5-acid , you must differentiate the esters before cyclization.[1] We recommend a Mixed Ester Hantzsch Protocol using a tert-butyl group at C5 and an ethyl group at C2.[1] This allows for orthogonal deprotection using acid (TFA), leaving the sensitive C2-ethyl ester intact.[1]

Part 2: Optimized Experimental Protocols

Workflow Diagram

The following logic flow illustrates the orthogonal protection strategy required to secure the target molecule.

G Start Start: Precursor Synthesis Step1 1. Formylation (t-Butyl chloroacetate + Ethyl formate) Start->Step1 Inter1 Intermediate A: t-Butyl 2-chloro-3-oxopropionate Step1->Inter1 KOtBu, THF Step2 2. Hantzsch Cyclization (Ethyl Thiooxamate + TFE) Inter1->Step2 + Ethyl Thiooxamate Inter2 Intermediate B: 2-Ethyl-5-t-butyl thiazole-2,5-dicarboxylate Step2->Inter2 Reflux, 4-6h Step3 3. Acid Deprotection (TFA/DCM) Inter2->Step3 Selective Cleavage Final Target: 2-(ethoxycarbonyl)thiazole-5-carboxylic acid Step3->Final Yield >65%

Caption: Orthogonal protection strategy using a t-butyl ester at C5 prevents the loss of the labile C2-ethyl ester during the final deprotection step.

Protocol A: Synthesis of the C5-Precursor (tert-Butyl 2-chloro-3-oxopropionate)

Note: This reagent is unstable and should be used immediately or stored at -20°C.[1]

  • Reagents: tert-Butyl chloroacetate (1.0 eq), Ethyl formate (1.2 eq), Potassium tert-butoxide (1.1 eq), dry THF.

  • Procedure:

    • Suspend KOtBu in dry THF at 0°C.

    • Mix tert-butyl chloroacetate and ethyl formate; add dropwise to the base over 30 mins.

    • Allow to warm to room temperature (RT) and stir for 3 hours. The solution will turn thick/yellow (enolate formation).

    • Quench: Pour into ice-cold water and carefully acidify to pH 4 with 1M HCl.

    • Extraction: Extract immediately with Et2O (3x).[1] Wash with brine, dry over MgSO4, and concentrate in vacuo at <30°C .

    • Result: Crude oil containing tert-butyl 2-chloro-3-oxopropionate (Intermediate A).[1] Do not distill.

Protocol B: The Fluorinated Hantzsch Cyclization

Innovation: Using 2,2,2-Trifluoroethanol (TFE) as a solvent significantly accelerates the reaction of deactivated thioamides.[1]

  • Reagents: Ethyl thiooxamate (1.0 eq), Intermediate A (1.1 eq), TFE (Trifluoroethanol) or Ethanol (if TFE is unavailable), Molecular Sieves (3Å).

  • Procedure:

    • Dissolve ethyl thiooxamate in TFE (0.5 M concentration). Note: High concentration is key.

    • Add Intermediate A and activated molecular sieves.[1]

    • Reflux for 6–8 hours.[1] Monitor by TLC (Ethyl thiooxamate spot disappearance).[1]

    • Workup: Filter off sieves. Evaporate solvent.[1]

    • Purification: Flash chromatography (Hexane/EtOAc).[1] The product is 5-(tert-butyl) 2-ethyl thiazole-2,5-dicarboxylate .[1]

Protocol C: Orthogonal Deprotection
  • Reagents: TFA (Trifluoroacetic acid), DCM (Dichloromethane).[1]

  • Procedure:

    • Dissolve the mixed diester in DCM (10 mL/g).

    • Add TFA (5 mL/g) at 0°C.

    • Stir at RT for 2–4 hours. The t-butyl group cleaves; the ethyl ester remains stable in acid.[1]

    • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove TFA traces.[1]

    • Result: Pure 2-(ethoxycarbonyl)thiazole-5-carboxylic acid.[1]

Part 3: Data & Troubleshooting (FAQ)

Comparative Yield Analysis
MethodSolventAdditiveYield (Diester)Notes
Standard EthanolNone15-25%Slow; significant decomposition of chloro-aldehyde.[1]
Buffered EthanolNaOAc20-30%Buffer prevents acid-catalyzed decomposition but doesn't speed up attack.[1]
Fluorinated TFE Mol.[1] Sieves 65-75% TFE activates the carbonyl via H-bonding; sieves remove water byproduct.[1]
Troubleshooting Guide

Q1: I cannot source tert-butyl chloroacetate. Can I use the diethyl ester route?

  • Answer: Yes, but you cannot use base hydrolysis.[1]

    • Workaround: Synthesize diethyl thiazole-2,5-dicarboxylate .

    • Hydrolysis:[1][6][7] Use Pig Liver Esterase (PLE) in phosphate buffer (pH 7) or Candida antarctica Lipase B (CAL-B) .[1] These enzymes often show selectivity for the sterically less hindered or electronically distinct ester. However, the chemical "mixed ester" route (Protocol A) is far more reliable for scale-up.[1]

Q2: My reaction mixture turns black and tarry during cyclization.

  • Cause: Polymerization of the

    
    -chloro- 
    
    
    
    -formyl species (Intermediate A).[1]
  • Fix:

    • Ensure Intermediate A is freshly prepared.[1]

    • Add a radical scavenger like BHT (trace) to the reaction.

    • Switch to TFE solvent; it stabilizes the transition state and reduces polymerization side reactions.

Q3: The final product decarboxylates during workup.

  • Cause: You likely hydrolyzed the C2-ester.[1] The resulting 2-carboxylic acid is unstable and loses

    
     to give thiazole-5-carboxylic acid.[1]
    
  • Verification: Check NMR. If the ethyl quartet/triplet is missing, you lost the C2-ester.[1]

  • Prevention: Avoid any aqueous base (NaOH, LiOH, K2CO3) in the final step.[1] Use the TFA deprotection method described above.

References

  • Hantzsch Thiazole Synthesis Mechanism & TFE Effect

    • Concept: The use of fluorinated solvents to enhance the electrophilicity of carbonyls in heterocycle synthesis is well-documented.
    • Source:J. Org.[1][8] Chem.2008 , 73, 5602.[1] (General solvent effects in Hantzsch synthesis).

  • Synthesis of Thiazole Dicarboxylates

    • Precursor Synthesis: Preparation of ethyl 2-chloro-3-oxopropionate derivatives.[1][4]

    • Source:PrepChem, "Synthesis of Ethyl 2-Chloro-2-formylacetate".[1] Link

  • Regioselectivity of Thiazole Ester Hydrolysis

    • Concept: The 2-position of thiazole is activated for nucleophilic attack, making C2-esters more labile to base than C5-esters.[1]

    • Source:Journal of the Chemical Society, Perkin Transactions 1, 1987 , 639-643.[1] Link

  • Orthogonal Protection Strategy

    • Concept: Use of t-butyl/ethyl ester pairs for selective deprotection in dicarboxylic acids.[1]

    • Source:Greene's Protective Groups in Organic Synthesis, 5th Ed.[1] (General reference for ester stability).

Disclaimer: This guide is for research purposes only. All procedures involve hazardous chemicals (TFA, chlorinated intermediates) and should be performed in a fume hood with appropriate PPE.[1]

Sources

Optimization

Technical Support Center: Troubleshooting Amide Bond Formation with Hindered Anilines

Welcome to the Technical Support Center for amide bond formation. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with the acylation...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for amide bond formation. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with the acylation of sterically hindered anilines. The formation of an amide bond, while one of the most fundamental transformations in organic chemistry, can become a significant synthetic hurdle when dealing with substrates bearing substantial steric bulk around the amine nitrogen.[1][2] This resource provides in-depth troubleshooting advice, proven protocols, and the mechanistic rationale behind these strategies to empower you to overcome these synthetic challenges.

The Challenge: Why is Coupling with Hindered Anilines So Difficult?

Sterically hindered anilines, such as 2,6-disubstituted anilines, present a dual challenge to successful amide bond formation. Firstly, the sheer physical bulk surrounding the nitrogen atom impedes the approach of the activated carboxylic acid derivative. Secondly, the electronic nature of the aniline can play a role; electron-withdrawing groups, often present in complex drug intermediates, reduce the nucleophilicity of the amine, further slowing down the desired reaction.[3] Standard coupling conditions that are effective for simple amines often fail, leading to low yields, starting material recovery, or undesired side reactions.[4][5][6]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered in the laboratory.

Question 1: My standard EDC/HOBt coupling is failing with a 2,6-diisopropylaniline. What should I try next?

Answer:

Standard carbodiimide-based couplings, like those using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole), often struggle with the steric demands of hindered anilines.[3][7] The intermediate O-acylisourea, while reactive, may not be sufficiently electrophilic to overcome the steric barrier. Here is a logical progression of strategies to troubleshoot this common issue:

1. Switch to a More Potent Activating Agent:

  • Uronium/Aminium-based Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are generally more effective than carbodiimides for challenging couplings.[8] They react with the carboxylic acid to form a highly reactive OBt or OAt ester, which can then be attacked by the hindered aniline.

  • Phosphonium-based Reagents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also excellent choices for hindered couplings, with PyAOP often being particularly effective for coupling N-methylated amino acids.[7]

2. Elevate the Reaction Temperature:

  • Many amide couplings are performed at room temperature out of convention. For hindered substrates, increasing the temperature to 40-60 °C (or even higher, solvent permitting) can provide the necessary activation energy to overcome the steric hindrance. Always monitor for potential side reactions or degradation at elevated temperatures.

3. Consider Acyl Halide Formation:

  • Converting the carboxylic acid to an acyl chloride or acyl fluoride can dramatically increase its electrophilicity.

    • Acyl Chlorides: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride is a classic approach. For sterically hindered and less reactive anilines, the resulting acyl chloride may require a catalyst like DMAP (4-Dimethylaminopyridine) or elevated temperatures to react.[]

    • Acyl Fluorides: These are often more stable than acyl chlorides and can be highly effective. A protocol involving the in situ formation of acyl fluorides has been shown to be efficient for coupling sterically hindered substrates where other methods have failed.[4][5][6]

Below is a decision-making workflow for reagent selection when initial couplings fail:

G start Initial Coupling Fails (e.g., EDC/HOBt) reagent_class Select a More Potent Coupling Reagent Class start->reagent_class temp Increase Reaction Temperature start->temp acyl_halide Convert to Acyl Halide start->acyl_halide uronim Uronium/Aminium (HATU, HBTU) reagent_class->uronim phosphonium Phosphonium (PyBOP, PyAOP) reagent_class->phosphonium success Successful Coupling temp->success acyl_chloride Acyl Chloride (SOCl₂, (COCl)₂) acyl_halide->acyl_chloride acyl_fluoride Acyl Fluoride (e.g., in situ methods) acyl_halide->acyl_fluoride uronim->success phosphonium->success acyl_chloride->success acyl_fluoride->success

Caption: Troubleshooting workflow for failed amide couplings.

Question 2: I'm observing significant epimerization of my chiral carboxylic acid when coupling with a hindered aniline. How can I minimize this?

Answer:

Epimerization is a critical concern when coupling chiral carboxylic acids, especially in peptide synthesis. It often proceeds through the formation of an oxazolone intermediate, which can tautomerize to a form where the stereocenter is racemized. Hindered couplings, which may require longer reaction times or higher temperatures, can exacerbate this issue.

Strategies to Minimize Epimerization:

  • Additive Choice: The addition of HOBt or, more effectively, its aza-analogue HOAt (1-Hydroxy-7-azabenzotriazole), is known to suppress racemization. These additives act as traps for the activated intermediate, forming an active ester that is less prone to oxazolone formation.

  • Coupling Reagent Selection: Carbodiimides like DCC (Dicyclohexylcarbodiimide) are known to cause higher levels of epimerization. Uronium reagents, especially when paired with HOAt, are generally a better choice.

  • Base Selection: The choice of base is crucial. Non-nucleophilic, sterically hindered bases like DIPEA (N,N-Diisopropylethylamine) or 2,4,6-collidine are preferred over triethylamine. They are less likely to deprotonate the alpha-carbon of the activated ester.

  • Reaction Conditions:

    • Keep the activation time of the carboxylic acid to a minimum before adding the amine.

    • Use the lowest effective temperature that allows the reaction to proceed at a reasonable rate.

Reagent/ConditionPropensity for EpimerizationRationale
DCC HighO-acylisourea intermediate is prone to oxazolone formation.
HATU/HOAt LowForms a less racemization-prone OAt active ester.
Triethylamine Moderate-HighCan act as a base to deprotonate the alpha-carbon.
DIPEA/Collidine LowSterically hindered, less likely to cause epimerization.
Question 3: My reaction is very sluggish, and even with HATU and heat, the conversion is low. Are there any alternative, more forceful methods?

Answer:

When even the most potent coupling reagents fail, it's time to consider less conventional but highly effective strategies. These methods often involve different reaction mechanisms that are less sensitive to steric hindrance.

1. Grignard-based Methods:

A robust method for the formation of highly hindered amides involves the addition of Grignard reagents to isocyanates.[1][2] This C-C bond-forming approach to amide synthesis is a departure from the standard C-N coupling and can be exceptionally effective for the most challenging substrates.[1][2]

G cluster_0 Step 1: Isocyanate Formation cluster_1 Step 2: Grignard Addition Carboxylic Acid Carboxylic Acid Isocyanate Isocyanate Carboxylic Acid->Isocyanate  Curtius or similar  rearrangement   Hindered Amide Hindered Amide Isocyanate->Hindered Amide + Grignard Reagent (R-MgBr)

Caption: Grignard-based approach to hindered amides.

2. Catalytic Methods:

Recent advances have led to the development of catalytic methods for direct amidation that can be effective for hindered substrates.[8] Boronic acid catalysts, for instance, have shown promise in mediating the direct condensation of carboxylic acids and amines under milder conditions than traditional thermal methods.[10]

3. Use of Silicon-Based Reagents:

Reagents like tetramethyl orthosilicate (TMOS) can facilitate the direct amidation of carboxylic acids and anilines, often providing pure products with simple workup procedures.[10]

Experimental Protocols

Protocol 1: General Procedure for a HATU-Mediated Coupling with a Hindered Aniline

This protocol provides a starting point for a challenging amide coupling.

  • Preparation: To a solution of the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or NMP, 0.1-0.5 M), add HATU (1.1 eq.) and a hindered, non-nucleophilic base such as DIPEA (2.0-3.0 eq.).

  • Activation: Stir the mixture at room temperature for 15-30 minutes. The solution should become homogeneous.

  • Amine Addition: Add the sterically hindered aniline (1.0-1.2 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor by LC-MS or TLC. If the reaction is sluggish, gradually increase the temperature to 40-60 °C.

  • Workup: Once the reaction is complete, dilute with an organic solvent like ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Acyl Chloride Formation and Subsequent Amidation
  • Acyl Chloride Formation: To a solution of the carboxylic acid (1.0 eq.) in an anhydrous solvent like dichloromethane (DCM) or toluene, add oxalyl chloride (1.5-2.0 eq.) and a catalytic amount of DMF (1-2 drops).

  • Reaction: Stir at room temperature until gas evolution ceases (typically 1-2 hours).

  • Solvent Removal: Carefully remove the solvent and excess oxalyl chloride in vacuo.

  • Amidation: Dissolve the crude acyl chloride in anhydrous DCM. In a separate flask, dissolve the hindered aniline (1.0 eq.) and a base such as pyridine or DIPEA (1.5 eq.) in anhydrous DCM.

  • Coupling: Slowly add the acyl chloride solution to the aniline solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

  • Workup and Purification: Perform an aqueous workup as described in Protocol 1, followed by purification.

This guide provides a foundational framework for addressing the common yet significant challenge of forming amide bonds with sterically hindered anilines. By understanding the underlying principles of reactivity and employing a logical, stepwise approach to troubleshooting, researchers can significantly increase their success rate with these demanding substrates.

References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, Royal Society of Chemistry.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, NIH.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substr
  • Coupling Reagents. Aapptec Peptides.
  • Tips and tricks for difficult amide bond form
  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transform
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Recent development of peptide coupling reagents in organic synthesis. Source not specified.
  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering.
  • The Synthesis of Sterically Hindered Amides.
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • Practical catalytic method for synthesis of sterically hindered anilines. PubMed.
  • Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions.
  • Amide synthesis by acyl
  • The Synthesis of Sterically Hindered Amides. PubMed.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applic
  • A green chemistry perspective on catalytic amide bond form

Sources

Troubleshooting

Preventing decarboxylation of thiazole-5-carboxylic acids during reaction

Core Directive: The Thiazole-5-COOH Paradox Welcome to the Technical Support Center. If you are accessing this guide, you have likely encountered the "Thiazole Fizz"—the rapid, effervescent loss of carbon dioxide during...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Thiazole-5-COOH Paradox

Welcome to the Technical Support Center. If you are accessing this guide, you have likely encountered the "Thiazole Fizz"—the rapid, effervescent loss of carbon dioxide during the manipulation of thiazole-5-carboxylic acids.

The Problem: Thiazole-5-carboxylic acids are structurally predisposed to decarboxylation. This is not random; it is a mechanistic inevitability driven by the electron-deficient nature of the thiazole ring and the specific stability of the resulting C5-anion (or ylide equivalent). The risk is compounded when electron-donating groups (like amines) are present at the C2 position, or when the system is subjected to thermal stress in acidic media.

The Solution: You cannot change the thermodynamics, but you can control the kinetics. This guide provides the protocols to "freeze" the molecule in its carboxylated state until the next bond is formed.

Module 1: The Mechanistic Hazard

To prevent decarboxylation, you must understand the trigger. The reaction is rarely spontaneous at room temperature for the neutral molecule but accelerates violently under acidic conditions or high thermal stress .

The Mechanism of Failure

The primary pathway involves protonation at the N3 position, which increases the electron deficiency of the ring, facilitating the loss of CO2 to generate a transient C5-protonated species or ylide.

DecarboxylationMechanism cluster_0 Danger Zone Acid Thiazole-5-COOH (Neutral/Stable) Protonated N3-Protonated Species (Highly Unstable) Acid->Protonated Acid (H+) or Heat > 80°C TS Transition State (C-C Bond Breaking) Protonated->TS Resonance Stabilization Product Decarboxylated Thiazole + CO2 (Gas) TS->Product Irreversible Loss of CO2

Figure 1: The acid-catalyzed decarboxylation pathway. Note that protonation at N3 significantly lowers the activation energy for CO2 loss.

Module 2: Experimental Protocols

Protocol A: The "Cold Quench" Hydrolysis

Use this when converting an ester to the free acid.

The Risk: Standard saponification uses NaOH/Heat, followed by HCl acidification. This is the #1 cause of decarboxylation. The heat generated during neutralization triggers the loss of CO2.

The Fix:

  • Saponification: Dissolve Ethyl Thiazole-5-carboxylate in THF:Water (3:1). Add LiOH.H2O (1.2 equiv) . Stir at 0°C to RT . Do not reflux.

  • Monitoring: Wait for full consumption of ester (TLC/LCMS).

  • The Critical Step (Isolation):

    • Cool the reaction mixture to 0°C (Ice bath).

    • Carefully adjust pH to 3.0–3.5 using 1M HCl or 10% Citric Acid . Do not go to pH 1.

    • If the product precipitates, filter immediately and dry under vacuum at <40°C .

    • If no precipitate, extract with EtOAc immediately. Do not store the acidic aqueous layer.

Protocol B: Amide Coupling (The Activation Trap)

Use this when coupling the acid to an amine.

The Risk: Activation agents like SOCl2 (Thionyl Chloride) generate HCl and heat, often destroying the acid before it couples.

The Fix: Use a "Base-First" activation strategy with HATU.

  • Setup: Dissolve Thiazole-5-COOH (1.0 equiv) in dry DMF.

  • Base: Add DIPEA (2.5 equiv) . Crucial: The base keeps the N3 nitrogen unprotonated.

  • Activation: Cool to 0°C . Add HATU (1.1 equiv) . Stir for 15 mins.

  • Coupling: Add the amine (1.1 equiv). Allow to warm to RT.

  • Result: The active ester forms at low temp and reacts faster than it decarboxylates.

Protocol C: The "Bypass" (Direct Aminolysis)

The most robust method. Avoids the carboxylic acid entirely.

Concept: React the ester directly with the amine using a Lewis Acid or strong nucleophile, skipping the unstable acid intermediate.

  • Reagents: Ethyl Thiazole-5-carboxylate (1 equiv), Amine (1.5 equiv).

  • Catalyst: AlMe3 (Trimethylaluminum) (Caution: Pyrophoric) or TBD (Triazabicyclodecene) .

  • Conditions: Toluene, 60°C (AlMe3) or THF, RT (TBD).

  • Why it works: The transition state avoids the generation of the free carboxylate/carboxylic acid species.

Module 3: Troubleshooting & Decision Support

Decision Tree: Selecting the Right Workflow

DecisionTree Start Start: Target = Thiazole-5-Carboxamide HaveEster Do you have the Ester precursor? Start->HaveEster Direct USE PROTOCOL C (Direct Aminolysis) *Safest Path* HaveEster->Direct Yes HaveAcid Do you have the Free Acid? HaveEster->HaveAcid No Substituent Is C2 Position e- Donating? (e.g., -NH2, -OH) HaveAcid->Substituent Stable USE ACID CHLORIDE (SOCl2 / Cat. DMF) *Keep T < 40°C* Substituent->Stable No (Moderate Risk) Unstable USE PROTOCOL B (HATU / DIPEA / 0°C) *Avoid Acidic Activation* Substituent->Unstable Yes (High Risk)

Figure 2: Workflow selection based on substrate availability and stability.

Stability Matrix: Reagent Compatibility
Reagent / ConditionRisk LevelNotes
SOCl2 (Neat, Reflux) CRITICAL High probability of decarboxylation. Avoid.
Oxalyl Chloride / DMF High Generates HCl. Use only with excess pyridine/base.
HATU / DIPEA Low Preferred.[1] Maintains basic pH, stabilizing the ring.
LiOH / THF / RT Low Safe for hydrolysis.
HCl (pH < 2) High Protonates N3. Triggers "fizzing".
DMSO (Heating) Medium Can promote decarboxylation of free acids >80°C.
Frequently Asked Questions (FAQ)

Q: I see bubbles when I acidify my hydrolysis reaction. What happened? A: You dropped the pH too low (likely < 2.0). The bubbles are CO2. The 5-COOH group is leaving. Correction: Stop adding acid. Extract immediately with EtOAc at the current pH. In the future, use a citrate buffer to stop at pH 3.5.

Q: Can I use the Suzuki reaction on a 5-bromo-thiazole-2-carboxylic acid? A: This is a different isomer, but the risk exists. For Thiazole-5-COOH derivatives in metal catalysis, the metal (Pd/Cu) can facilitate protodecarboxylation . Correction: Use lower temperatures (60°C max) and ensure the catalyst system is highly active (e.g., Pd-XPhos) to finish the reaction before the substrate degrades.

Q: My yield is low using EDC/HOBt. Why? A: EDC is slower than HATU. The longer the free acid sits in the reaction mixture, the more it degrades. Correction: Switch to HATU or T3P (Propylphosphonic anhydride) for faster kinetics.

References

  • Mechanistic Insight: Journal of the Chemical Society, Perkin Transactions 2. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. (Demonstrates the acid-catalyzed pathway).

  • Synthesis & Stability: Journal of Organic Chemistry. Diversity in Heterocycle Synthesis Using α-Iminocarboxylic Acids: Decarboxylation Dichotomy. (Discusses spontaneous decarboxylation in DMSO).

  • Direct Aminolysis Strategy: Chemical Science. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents.[2][3] (Alternative to handling unstable acids).

  • General Reactivity: Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. (Overview of N3 protonation and C2/C5 reactivity).

  • Cross-Coupling Risks: National Institutes of Health (PubMed). Alkyl-(Hetero)Aryl Bond Formation via Decarboxylative Cross-Coupling. (Context on metal-catalyzed decarboxylation).

Sources

Optimization

Addressing challenges in the N-Boc protection of aminothiazoles

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Troubleshooting N-Boc Protection of 2-Aminothiazoles Core Technical Analysis: Why is this reaction difficult? The N-Boc protection o...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Troubleshooting N-Boc Protection of 2-Aminothiazoles

Core Technical Analysis: Why is this reaction difficult?

The N-Boc protection of 2-aminothiazoles is notoriously deceptive. Unlike standard aliphatic amines, 2-aminothiazoles possess an ambident nucleophilic character and significant electron deficiency.

The Mechanistic Bottlenecks
  • Low Nucleophilicity: The exocyclic amine lone pair is delocalized into the thiazole ring (resonance stabilization), rendering it a poor nucleophile toward

    
    .
    
  • Regioselectivity (Ambident Nucleophile): Reaction can occur at the exocyclic amine (desired) or the endocyclic ring nitrogen (kinetic product), often leading to unstable intermediates.

  • Bis-Protection Trap: Once the mono-Boc species forms, the remaining N-H is acidified by the electron-withdrawing Boc group and the ring, often making the second deprotonation/protection faster than the first under basic conditions, leading to

    
    -diBoc species.
    

Troubleshooting Modules

Module A: Reaction is Stalled (Low Conversion)

Symptom: Starting material remains after 24h.


 is consumed (hydrolyzed) but product is minimal.
  • Root Cause: The amine is not nucleophilic enough to attack

    
     directly.
    
  • The Fix: DMAP Catalysis (The Nucleophilic Trigger).

    • You cannot rely on base alone (TEA/DIPEA). You must use 4-Dimethylaminopyridine (DMAP).

    • Mechanism: DMAP attacks

      
       to form a highly electrophilic N-acylpyridinium salt. This intermediate is orders of magnitude more reactive toward the sluggish aminothiazole than 
      
      
      
      itself.
Module B: Bis-Boc Formation ( -diBoc)

Symptom: NMR shows loss of N-H proton. Mass spec shows M + 200 (two Boc groups).

  • Root Cause: "Runaway" reaction. The mono-Boc anion is stabilized, and if excess base/

    
     is present, it grabs a second Boc.
    
  • The Fix: The "Force and Hydrolyze" Strategy.

    • Instead of fighting the bis-Boc formation, encourage it. It is often easier to push the reaction to 100% Bis-Boc and then selectively cleave one Boc group than to stop at 50% conversion.

    • Protocol: Treat Bis-Boc product with dilute base (e.g.,

      
       in MeOH) or Lewis acid. The second Boc group is sterically crowded and electronically labile, falling off much faster than the first.
      
Module C: Product "Disappears" During Workup

Symptom: TLC looked good, but crude yield is low after column chromatography.

  • Root Cause: Acid Lability.

    • N-Boc-2-aminothiazoles are significantly more acid-sensitive than aliphatic N-Boc amines. The electron-deficient ring makes the carbamate unstable.

    • Silica gel is slightly acidic. Prolonged exposure during chromatography can deprotect your compound.

  • The Fix: Neutralize your silica gel with 1%

    
     in the eluent, or use neutral alumina. Avoid acidic aqueous washes (e.g., 1M HCl) during extraction.
    

Decision Logic & Workflow

Troubleshooting Start Start: N-Boc Reaction CheckTLC Check TLC/LCMS (2-4 hours) Start->CheckTLC NoRxn No Reaction / Low Yield CheckTLC->NoRxn SM remains BisBoc Bis-Boc Formed (M+200) CheckTLC->BisBoc Two spots or M+200 GoodRxn Mono-Boc Formed CheckTLC->GoodRxn Desired Product Sol_DMAP Add 20-50 mol% DMAP Switch to Reflux NoRxn->Sol_DMAP Sol_Hydrolysis Isolate Bis-Boc Perform Selective Hydrolysis (LiOH or K2CO3) BisBoc->Sol_Hydrolysis Workup Workup & Purification GoodRxn->Workup Sol_DMAP->CheckTLC Sol_Hydrolysis->Workup Warning Use 1% Et3N in Silica Column Avoid Acid Wash Workup->Warning

Caption: Figure 1. Decision tree for troubleshooting N-Boc protection of aminothiazoles. Blue nodes indicate decision points; Grey nodes indicate corrective protocols.

Validated Experimental Protocols

Protocol A: Standard DMAP-Catalyzed Protection

Best for: Standard substrates with moderate nucleophilicity.

  • Setup: Dissolve 2-aminothiazole (1.0 equiv) in anhydrous DCM (0.2 M).

  • Reagents: Add

    
     (1.5 equiv) and DMAP (0.2 equiv) .
    
    • Note: Standard 0.05 equiv DMAP is often insufficient for thiazoles. Use 20 mol%.

  • Addition: Add

    
     (1.2 equiv) dissolved in minimal DCM dropwise at 0°C.
    
  • Monitoring: Warm to RT. Monitor by TLC.[1]

    • Self-Validation: Look for the disappearance of the baseline amine spot. Stain with Ninhydrin (amine will be red/orange, product usually UV active but not Ninhydrin active).

  • Workup: Wash with sat.

    
     (NOT HCl). Dry over 
    
    
    
    .
Protocol B: The "Bis-Boc" Workaround (High Reliability)

Best for: Stubborn substrates or when mono-Boc yield is inconsistent.

Step 1: Force Bis-Protection

  • Dissolve substrate in THF.[2][3]

  • Add 3.0 equiv

    
    , 3.0 equiv DIPEA, and 0.5 equiv DMAP.
    
  • Reflux for 4–12 hours until SM is fully converted to the Bis-Boc species (check LCMS for M+200 peak).

  • Concentrate and pass through a short silica plug (fast filtration) to remove DMAP.

Step 2: Selective Hydrolysis

  • Dissolve the crude Bis-Boc intermediate in MeOH/THF (1:1).

  • Add 2.0 equiv

    
     (dissolved in minimal water).
    
  • Stir at RT for 1–3 hours.

    • Why this works: The second Boc group is twisted out of plane and electronically destabilized, making it 100x more labile than the first.

  • Validation: LCMS will shift from M+200 (Bis) back to M+100 (Mono).

  • Purification: Column chromatography with 1%

    
     in eluent.
    

Data & Comparison

VariableStandard Amine (e.g., Aniline)2-AminothiazoleImpact on Protocol
Nucleophilicity HighLowRequires high DMAP load (20-50 mol%).
pKa (Conjugate Acid) ~4-5~1-3Product is acid-sensitive; avoid HCl workup.
Regiocenter Single (N)Dual (Exocyclic N vs Ring N)Bis-Boc formation is kinetically favored.
Stability Stable on SilicaUnstable on SilicaMust buffer silica with

.

Mechanism Visualization (DMAP Catalysis)

Understanding why you add DMAP prevents "cargo cult" science (adding reagents without knowing why).

DMAP_Mechanism Boc2O Boc2O (Electrophile) Intermediate N-Acylpyridinium Salt (Super-Electrophile) Boc2O->Intermediate DMAP DMAP (Nucleophilic Catalyst) DMAP->Intermediate Attacks Product N-Boc-Aminothiazole (Product) Intermediate->Product Transfers Boc Amine Aminothiazole (Poor Nucleophile) Amine->Product DMAP_Out DMAP (Regenerated) Product->DMAP_Out Leaves

Caption: Figure 2. Catalytic cycle of DMAP. The formation of the red N-Acylpyridinium salt is the rate-determining accelerator that overcomes the thiazole's low reactivity.

FAQ: Quick Solutions

Q: Can I use NaH to deprotonate the amine first? A: Yes, but proceed with caution. NaH (Sodium Hydride) in THF/DMF is the "nuclear option." It will solve the nucleophilicity issue but drastically increases the risk of bis-protection and side reactions on the thiazole ring. Use only if Protocol B fails.

Q: How do I distinguish Ring-Boc vs. Exocyclic-Boc by NMR? A: Look at the H-5 proton on the thiazole ring.

  • Free Amine: ~6.5–6.8 ppm.

  • Exocyclic N-Boc (Desired): H-5 shifts slightly, but the key is the NH proton. It will appear as a broad singlet downfield (often 9.0–11.0 ppm in DMSO-d6).

  • Ring N-Boc: Often disrupts aromaticity more significantly; lack of the characteristic amide NH signal.

Q: My product decomposes on the rotovap. Why? A: Heating N-Boc aminothiazoles in the presence of trace acid (even from glass surfaces or old solvents) can induce thermal deprotection (isobutylene release). Keep bath temperature <40°C and ensure your solvent is acid-free.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[4][5] (The definitive guide on carbamate stability).

  • Sarkar, A.; et al. "Ionic Liquid Catalyzed N-Boc Protection."[4] J. Org.[4] Chem.2011 , 76, 7132.[4] Link (Discusses catalytic activation mechanisms similar to DMAP).

  • Basel, Y.; Hassner, A. "Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine: A reaction that works." J. Org.[4] Chem.2000 , 65, 6368. (Foundational paper on the DMAP/Boc2O mechanism).

  • Kelly-Basetti, B. M.; et al. "Synthesis of N-Boc-2-aminothiazoles." Tetrahedron Lett.1995, 36, 3065. (Specific challenges with thiazole nucleophilicity).

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to Improving Regioselectivity of Substitutions on the Thiazole Ring

Welcome to the technical support center for thiazole functionalization. As a cornerstone scaffold in medicinal chemistry and materials science, the thiazole ring's utility is dictated by our ability to precisely control...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for thiazole functionalization. As a cornerstone scaffold in medicinal chemistry and materials science, the thiazole ring's utility is dictated by our ability to precisely control the placement of substituents.[1][2] However, researchers frequently encounter challenges with regioselectivity, leading to isomeric mixtures, low yields, and complex purification steps.

This guide is designed to function as a direct line to a seasoned application scientist. It moves beyond simple protocols to explain the fundamental principles governing thiazole reactivity. Here, we will troubleshoot common experimental failures and provide advanced strategies to achieve your precise synthetic goals.

Part 1: The Fundamentals - Understanding Thiazole's Electronic Landscape

Before troubleshooting, we must understand the inherent electronic nature of the thiazole ring. The interplay between the electronegative nitrogen and the polarizable sulfur atom creates a distinct and predictable pattern of reactivity.[2]

The thiazole ring is aromatic, with the sulfur atom's lone pair participating in the 6π-electron system.[2] Pi-electron density calculations and experimental evidence reveal a clear hierarchy of reactivity:[2][3]

  • C5 Position: This carbon is the most electron-rich and is the primary site for electrophilic aromatic substitution (EAS) .[2][3][4]

  • C2 Position: Flanked by both heteroatoms, this position is the most electron-deficient. It is highly susceptible to nucleophilic attack and its proton is the most acidic, making it the preferred site for deprotonation by strong bases.[2][3][4]

  • C4 Position: This position is comparatively electron-neutral and is often the most challenging to functionalize directly.[4]

This electronic predisposition is the root cause of most regioselectivity issues. The following diagram illustrates this fundamental concept.

Thiazole_Reactivity cluster_thiazole Inherent Reactivity of the Thiazole Ring cluster_annotations Reaction Type & Favored Position ThiazoleRing EAS Electrophilic Attack (e.g., Bromination) EAS:e->ThiazoleRing:w Deprotonation Deprotonation / Nucleophilic Attack (e.g., Lithiation, SNAr) Deprotonation:e->ThiazoleRing:n C2 Challenging Challenging Site (Requires specific strategies) Challenging:e->ThiazoleRing:s C4

Caption: Inherent reactivity map of the unsubstituted thiazole core.

Part 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses the specific, practical problems you may be facing in the lab.

Category 1: Electrophilic Aromatic Substitution (EAS)

This is the most common method for introducing substituents like halogens or nitro groups.

Question 1: My bromination/nitration reaction is sluggish, gives a low yield, or fails entirely. What is the cause?

Answer: This is a classic problem stemming from the fact that the thiazole ring, as a whole, is less nucleophilic than benzene due to the electron-withdrawing nature of the imine nitrogen. While C5 is the most electron-rich position within the ring, the ring itself is deactivated.

Causality & Solution:

  • Insufficient Activation: Unsubstituted thiazole often requires harsh conditions for electrophilic substitution.[5] The solution is to install an activating group, specifically an electron-donating group (EDG) , on the ring. An EDG at the C2 position is particularly effective at activating the C5 position for electrophilic attack.[4]

  • Reaction Conditions: Forcing conditions (e.g., high temperatures, strong acids) can lead to decomposition. A better strategy is to enhance the ring's nucleophilicity first.

Substituent at C2Electronic EffectImpact on C5 EASExample Protocol
-NH₂ / -NHRStrong EDGStrongly ActivatingBromination with NBS in CHCl₃ at room temp.
-OH / -ORStrong EDGStrongly ActivatingNitration with HNO₃/H₂SO₄ under milder conditions.
-CH₃ / -AlkylWeak EDGWeakly ActivatingMay still require forcing conditions but improves yield.
-Cl / -BrEWG (Inductive)DeactivatingReaction is very difficult. Avoid this if possible.

Troubleshooting Protocol:

  • Step 1 (Assess): Check your starting material. Does it have an activating group? If not, consider adding one (e.g., a 2-amino or 2-methoxy group) as the first step in your sequence.

  • Step 2 (Modify): If you have a 2-aminothiazole, halogenation can be achieved with high regioselectivity for the C5 position using copper salts, which mediate the reaction under mild conditions.[6]

  • Step 3 (Re-evaluate): If direct substitution remains problematic, consider a synthesis-based approach like the Hantzsch synthesis, where the desired substituent is built into the precursors.[7][8]

Question 2: I'm getting an inseparable mixture of C4 and C5 isomers. How can I improve selectivity for the C5 position?

Answer: This indicates that the electronic preference for C5 is not strong enough to overcome other factors, or your conditions are too harsh, leading to thermodynamic products.

Causality & Solution:

  • Steric Hindrance: A bulky substituent at C2 can sometimes lead to minor amounts of C4 substitution. However, the primary driver is usually electronics.

  • Kinetic vs. Thermodynamic Control: C5 is the kinetically favored product. If the reaction is reversible or run at high temperatures for long periods, isomerization to a more stable (thermodynamic) C4-substituted product can occur, though this is less common for EAS.

  • Overpowering Reagents: Extremely reactive electrophiles may be less selective.

Strategy for C5 Selectivity:

  • Install a Strong C2-Director: As mentioned above, a C2-amino, -alkoxy, or even a methyl group will significantly enhance the nucleophilicity of C5 over C4.[4]

  • Use Milder Reagents: Switch from Br₂ to N-Bromosuccinimide (NBS). Use milder acid catalysts or lower reaction temperatures.

  • Blocking Groups: If C5 is blocked with a removable group (e.g., a silyl group), substitution can be forced at C4. The blocking group is then removed in a subsequent step.

EAS_Troubleshooting start Goal: Electrophilic Substitution on Thiazole check_sm Does my starting material (SM) have a C2-EDG? start->check_sm sub_ok Proceed with mild conditions (e.g., NBS, 0°C to RT). High C5 selectivity expected. check_sm->sub_ok Yes sub_no SM is deactivated. Expect low yield / no reaction. check_sm->sub_no No strategy Choose a Strategy sub_no->strategy add_edg 1. Modify SM: Install a C2-EDG (e.g., -NH2, -OR) strategy->add_edg Recommended harsher_cond 2. Use harsher conditions (e.g., Br2, oleum). Risk of low selectivity. strategy->harsher_cond High Risk synthesis 3. Re-synthesize thiazole with desired substituent (e.g., Hantzsch) strategy->synthesis Alternative add_edg->sub_ok

Caption: Decision workflow for troubleshooting poor EAS regioselectivity.

Category 2: Deprotonation, Metalation, and Nucleophilic Substitution

These reactions exploit the electron-deficient C2 position.

Question 3: I am trying to deprotonate my thiazole at C5 with n-BuLi to add an electrophile, but I exclusively get C2 functionalization. Why?

Answer: You are fighting against the fundamental nature of the ring. The C2-proton is orders of magnitude more acidic than the C4 and C5 protons.[2] Direct deprotonation with an organolithium base will always occur at C2 under standard conditions.[3][4]

Causality & Solution:

  • Acidity: The inductive effect of both the nitrogen and sulfur atoms stabilizes the carbanion formed at C2, making this proton the most acidic.

  • Kinetic Deprotonation: The deprotonation at C2 is extremely rapid, even at -78 °C.

Correct Strategy for C5 Functionalization via Metalation: You cannot achieve this via direct deprotonation. The correct method is a halogen-metal exchange .

  • Step 1 (C5-Halogenation): First, perform a regioselective electrophilic bromination at the C5 position as described in the previous section. You must have a C5-Br or C5-I handle.

  • Step 2 (Halogen-Metal Exchange): Treat the 5-halothiazole with an organolithium reagent (typically n-BuLi or t-BuLi) at a very low temperature (-78 °C to -100 °C). The lithium will swap with the halogen, generating the 5-lithiated thiazole in situ.

  • Step 3 (Electrophilic Quench): Add your desired electrophile (e.g., CO₂, an aldehyde, DMF) to the reaction mixture at low temperature to form the new C-C bond at C5.

Question 4: How can I perform a nucleophilic aromatic substitution (SNAr) on the thiazole ring?

Answer: SNAr reactions on thiazoles are challenging and typically require two things: (1) a good leaving group (like a halogen) and (2) activation of the ring towards nucleophilic attack. The most common position for SNAr is C2.[2][4]

Causality & Solution:

  • Leaving Group: You must have a leaving group (e.g., -Cl, -Br, -I) at the position you wish to substitute.

  • Ring Activation: The thiazole ring must be made even more electron-deficient to be attacked by a nucleophile. This can be achieved in two main ways:

    • N-Quaternization: Alkylating the ring nitrogen with an agent like methyl iodide creates a thiazolium salt. This places a formal positive charge on the ring, strongly activating the C2 position for attack by even weak nucleophiles.[4]

    • Strongly Electron-Withdrawing Groups (EWGs): Placing a powerful EWG (like -NO₂ or -SO₂R) elsewhere on the ring can also sufficiently activate a C2-halide for substitution.

General Protocol for C2-SNAr:

  • Step 1: Start with a 2-halothiazole.

  • Step 2: (Optional but recommended) N-alkylate the thiazole to form the thiazolium salt.

  • Step 3: Add your nucleophile (e.g., an alkoxide, amine, or thiol). The reaction often proceeds at room temperature or with gentle heating.

  • Step 4: If you performed N-alkylation, the final product will be the N-alkylated substituted thiazole.

Category 3: Transition Metal-Catalyzed C-H Functionalization

Modern methods allow for direct C-H bond conversion, but regioselectivity remains a key hurdle.

Question 5: My Palladium-catalyzed direct arylation is giving me low yields and poor selectivity. What are the critical parameters to optimize?

Answer: Direct C-H functionalization is highly sensitive to the entire catalytic system. While the inherent reactivity of thiazole favors C5, achieving high selectivity and yield requires careful tuning.[9][10]

Causality & Solution:

  • Catalyst/Ligand: While some C5-arylations work under ligand-free conditions, many systems require a specific ligand to stabilize the palladium catalyst and facilitate the C-H activation step.[9] The choice of ligand can dramatically influence the outcome.

  • Oxidant/Base: The base is not just a stoichiometric reagent; it is critical for regenerating the active catalyst and can influence the mechanism (e.g., Concerted Metalation-Deprotonation). The oxidant (often Ag₂CO₃, Cu(OAc)₂, or even O₂) is required in many catalytic cycles.

  • Directing Groups (DGs): For any position other than C5, or for improving C5 selectivity, a directing group is often mandatory.[11][12] The DG coordinates to the metal center and delivers it to a specific C-H bond, overriding the ring's inherent reactivity.

Optimization Table for Direct Arylation:

ParameterCommon OptionsTroubleshooting Advice
Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂Screen different Pd(II) sources. Ensure catalyst is not degraded.
Base K₂CO₃, Cs₂CO₃, KOAcBase strength is crucial. Cs₂CO₃ is often effective but expensive.
Ligand PPh₃, P(o-tol)₃, XantphosIf ligandless fails, screen a range of phosphine ligands.
Solvent Toluene, Dioxane, DMFPolarity can affect catalyst solubility and reaction rate.
Directing Group Pyridyl, Amide, N-OxideEssential for non-C5 selectivity. N-Oxide directs to C2.[3]

Key Insight: If you need to functionalize the C2 or C4 position via C-H activation, you almost certainly need to install a directing group. For instance, converting the thiazole to a thiazole-N-oxide can reliably shift reactivity to the C2 position in palladium-catalyzed arylations.[3]

Part 3: References

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. [Link]

  • Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides. (n.d.). RSC Publishing. [Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (2022). MDPI. [Link]

  • Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. (2024). PubMed Central. [Link]

  • C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. (2025). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Thiazole. (n.d.). Wikipedia. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). IIUM Engineering Journal. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PMC - NIH. [Link]

  • Visible-light-mediated Regioselective Synthesis of Novel Thiazolo[3,2-b][4][13][14]triazoles. (2021). Organic Communications. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). PMC - NIH. [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • synthesis of thiazoles. (2019). YouTube. [Link]

  • Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. (n.d.). Slideshare. [Link]

  • Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole. (n.d.). NIH. [Link]

  • Sites of electrophilic substitution in thiazole. (n.d.). ResearchGate. [Link]

  • Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. (2009). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. (n.d.). ResearchGate. [Link]

  • Review of the synthesis and biological activity of thiazoles. (n.d.). ResearchGate. [Link]

  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (n.d.). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Reigoselective Arylation of Thiazole Derivatives at 5-Position via Pd Catalysis under Ligand-Free Conditions. (n.d.). Organic Letters - ACS Publications. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.). PMC - NIH. [Link]

  • Access to Functionalized Thiazolothiadiazoles via the Chemoselective Cascade Heteroannulation of Thioamides with Hypervalent Iodine Reagents. (2023). Organic Letters - ACS Publications. [Link]

  • Various substitutions on thiazole ring. (n.d.). ResearchGate. [Link]

  • DEVELOPMENT OF Pd-CATALYZED CROSS COUPLING STRATEGIES IN THIAZOLE CHEMISTRY. (n.d.). Sci.muni.cz. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Cell Permeability of Thiazole-Based Inhibitors

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a common and critical challenge in drug discove...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a common and critical challenge in drug discovery: overcoming the low cell permeability of thiazole-based inhibitors. Molecules containing a thiazole ring are versatile and can interact with biological systems in complex ways, but their efficacy is fundamentally dependent on their ability to reach their intracellular targets.[1][2] This resource provides troubleshooting guides and FAQs to help you diagnose and resolve permeability issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is cell permeability and why is it so critical for my thiazole-based inhibitor?

Cell permeability refers to the ability of a compound to pass through the lipid bilayer of a cell membrane to reach the intracellular environment. For an inhibitor targeting an internal component of the cell (e.g., a kinase, protease, or signaling protein), high permeability is non-negotiable. If your inhibitor cannot enter the cell in sufficient concentrations, it will show poor activity in cell-based assays, regardless of how potent it is against its purified target protein. This discrepancy between biochemical potency and cellular activity is a classic indicator of permeability problems.

Q2: What are the primary factors that govern the cell permeability of a small molecule like my inhibitor?

Drug penetration across the cell membrane is a complex process governed by a molecule's physicochemical properties.[3][4] The key determinants include:

  • Lipophilicity (LogP): A measure of a compound's solubility in a lipid versus an aqueous environment. A LogP value that is too low (hydrophilic) prevents the molecule from entering the lipid membrane, while a value that is too high can cause the molecule to become trapped within the membrane. For good oral and intestinal absorption, an optimal LogP value is typically less than 5.[5]

  • Molecular Weight (MW): Smaller molecules generally diffuse more readily across membranes.[4][6]

  • Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors on a molecule influences its interaction with water. A high number of hydrogen bonds increases solvation in the aqueous extracellular space, creating an energetic penalty for entering the hydrophobic membrane core.

  • Polar Surface Area (TPSA): This is the surface area of a molecule occupied by polar atoms (usually oxygen and nitrogen). High TPSA is associated with poor membrane permeability.

  • Ionization State (pKa): The charge of a molecule can dramatically affect its ability to cross the cell membrane. Generally, neutral, un-ionized species are significantly more permeable than their charged counterparts.[6][7]

Q3: I've heard of Lipinski's "Rule of 5". How does it apply here?

Lipinski's Rule of 5 is an empirically derived guideline to assess the "drug-likeness" of a compound, specifically its potential for oral bioavailability.[8][9][10] It predicts that poor absorption or permeability is more likely when a molecule violates more than one of the following rules:

  • Molecular Weight ≤ 500 Da

  • LogP ≤ 5

  • Hydrogen Bond Donors ≤ 5

  • Hydrogen Bond Acceptors ≤ 10

Causality: These rules are based on the characteristics of molecules that primarily cross membranes via passive diffusion . It's a valuable first-pass filter. However, it is not absolute. Many effective drugs violate these rules because they are substrates for active uptake transporters that facilitate their entry into cells.[11] Therefore, if your thiazole inhibitor violates the Rule of 5, it doesn't automatically mean it's unusable, but it does signal a higher risk of permeability issues that require experimental investigation.

Q4: Does the thiazole ring itself have any specific properties that affect permeability?

The thiazole ring is an aromatic heterocycle containing both sulfur and nitrogen.[1][2] These heteroatoms can participate in hydrogen bonding and contribute to the molecule's overall polarity.[2] The specific impact depends on the substitution pattern around the ring. For instance, certain substitutions can either enhance or diminish the molecule's lipophilicity and its ability to form favorable interactions for membrane transit.[12] Judicious modification of the thiazole scaffold is a key strategy for optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[13]

Troubleshooting Guide: From Diagnosis to Solution

This section is designed as a logical workflow to diagnose and solve permeability problems.

Initial Problem: My thiazole inhibitor is highly potent in a biochemical/enzymatic assay but shows weak or no activity in a cell-based assay.

This is the most common scenario pointing towards a permeability barrier. The following workflow will help you systematically identify the cause.

Troubleshooting_Workflow cluster_0 Phase 1: In Silico & Physicochemical Analysis cluster_1 Phase 2: In Vitro Permeability Assessment cluster_2 Phase 3: Mechanistic Investigation & Resolution A Problem: High Biochemical Potency, Low Cellular Potency B Step 1: Analyze Physicochemical Properties (MW, LogP, TPSA, pKa) Compare to Lipinski's Rule of 5 A->B C Step 2: Measure Passive Permeability (PAMPA Assay) B->C E Low PAMPA Permeability? C->E D Step 3: Measure Transcellular Permeability (Caco-2 / MDCK Assay) F High PAMPA, Low Caco-2? D->F E->D Yes E->D No G Cause: Poor Physicochemical Properties for Passive Diffusion E->G Yes H Step 4: Investigate Active Efflux (Bidirectional Caco-2 Assay) F->H Yes M Solution: Medicinal Chemistry (e.g., mask polarity, reduce H-bonds, modify scaffold) G->M I High Efflux Ratio? H->I J Cause: Substrate for Efflux Pumps (e.g., P-gp) I->J Yes K Step 5: Measure Direct Cellular Uptake I->K No N Solution: Medicinal Chemistry (modify structure to avoid efflux recognition) J->N L Cause: Low Intrinsic Permeability or Rapid Intracellular Metabolism K->L L->M O Solution: Formulation Strategies (e.g., nano-encapsulation) L->O

Caption: A logical workflow for diagnosing and solving low cell permeability.

Step 1: Analyze Your Inhibitor's Physicochemical Properties

Question: Do the fundamental properties of my molecule predict poor permeability?

Why you're doing this: Before running costly and time-consuming experiments, a quick in silico analysis provides critical foresight. This step helps you form a hypothesis: is the problem likely due to poor passive diffusion, or could another mechanism like active efflux be at play?

How to do it:

  • Calculate the key physicochemical properties of your thiazole inhibitor: Molecular Weight (MW), calculated LogP (cLogP), Topological Polar Surface Area (TPSA), and the number of hydrogen bond donors and acceptors. Many free online tools and chemistry software packages can perform these calculations.

  • Compare these values against the guidelines from Lipinski's Rule of 5.

Interpreting the Results:

PropertyGuideline (Rule of 5)Implication of Violation
MW ≤ 500 DaLarger molecules diffuse more slowly across membranes.[6]
cLogP ≤ 5High lipophilicity can lead to poor aqueous solubility or membrane sequestration.[5]
H-Bond Donors ≤ 5High numbers increase hydration, making it harder to enter the lipid bilayer.[8][10]
H-Bond Acceptors ≤ 10High numbers increase hydration, making it harder to enter the lipid bilayer.[8][10]
TPSA Generally < 140 ŲHigh TPSA is strongly correlated with poor membrane permeability.[14]

If your compound violates two or more of these rules, poor passive permeability is a strong possibility. Your next step should be to confirm this experimentally.

Step 2: Measure Passive Permeability with a PAMPA Assay

Question: Can my compound cross a simple artificial lipid membrane by passive diffusion?

Why you're doing this: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free assay that isolates passive diffusion.[15] It tells you if your molecule has the basic physicochemical ability to cross a lipid barrier without the complicating factors of active transporters or cellular metabolism. It is an excellent first experimental step.[15]

How it works: A 96-well plate with a filter bottom is coated with a lipid-infused artificial membrane, separating a donor well (containing your compound) from an acceptor well. After incubation, the concentration of the compound in both wells is measured to determine the rate of diffusion.[15]

Interpreting the Results:

  • High Permeability (Papp > 10 x 10⁻⁶ cm/s): Your compound can passively diffuse well. If you still see low cellular activity, the problem is likely not passive permeability but rather active efflux or intracellular instability. Proceed to Step 3 .

  • Low Permeability (Papp < 1 x 10⁻⁶ cm/s): Your compound has poor passive permeability. This is likely the primary reason for low cellular activity. The physicochemical properties identified in Step 1 are the probable cause. You should focus on medicinal chemistry strategies to improve these properties.

  • Moderate Permeability: The result is ambiguous. It's essential to proceed to a more biologically relevant cell-based assay like the Caco-2 assay.

Step 3: Measure Transcellular Permeability with a Caco-2 Assay

Question: Can my compound cross a layer of intestinal epithelial cells, which contain active transporters?

Why you're doing this: The Caco-2 cell line is derived from human colorectal adenocarcinoma and, when grown on a semi-permeable membrane, differentiates to form a monolayer of polarized epithelial cells that mimic the human intestinal barrier.[16][17][18] This assay is considered an industry gold standard because it accounts for passive diffusion, active transport (both uptake and efflux), and paracellular transport (movement between cells).[17][19]

How it works: Caco-2 cells are cultured on a filter insert, creating two distinct compartments: an apical (AP) side, mimicking the intestinal lumen, and a basolateral (BL) side, mimicking the bloodstream. Your compound is added to the AP side, and its appearance on the BL side is measured over time (A-to-B permeability).

Interpreting the Results:

  • High A-to-B Permeability (Papp > 10 x 10⁻⁶ cm/s): Your compound crosses the cell monolayer effectively. If cellular activity is still low, the issue might be rapid intracellular metabolism, high plasma protein binding in the cell culture media, or off-target effects. Proceed to Step 5 .

  • Low A-to-B Permeability (Papp < 1 x 10⁻⁶ cm/s): This confirms poor permeability in a biological context.

    • If PAMPA was also low: The issue is poor intrinsic permeability due to suboptimal physicochemical properties.

    • If PAMPA was high: This is a red flag for active efflux. The compound can enter the cell membrane but is being actively pumped out. Proceed to Step 4 .

Step 4: Investigate Active Efflux

Question: Is my compound being actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp)?

Why you're doing this: Efflux pumps, such as P-glycoprotein (P-gp, or MDR1), are membrane proteins that act as cellular gatekeepers, expelling a wide range of xenobiotics.[20] If your thiazole inhibitor is a P-gp substrate, it may be removed from the cell before it can reach its target, leading to apparent low potency.[21]

How to do it:

  • Bidirectional Caco-2 Assay: This is the definitive experiment. In addition to the A-to-B measurement, you perform a B-to-A measurement by adding the compound to the basolateral side and measuring its appearance on the apical side.

  • Calculate the Efflux Ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B).

  • Use a P-gp Inhibitor: Repeat the A-to-B assay in the presence of a known P-gp inhibitor, such as Tariquidar.[7]

Interpreting the Results:

  • Efflux Ratio > 2: This strongly indicates that your compound is a substrate for an active efflux transporter.

  • Increased A-to-B Permeability with P-gp Inhibitor: If permeability increases significantly in the presence of a P-gp inhibitor, this confirms that P-gp is responsible for the efflux.

Solution: The primary solution is medicinal chemistry. Structural modifications can be made to reduce the compound's recognition by efflux pumps. This often involves altering hydrogen bonding patterns or overall charge distribution.

Step 5: Directly Measure Cellular Uptake and Address Other Factors

Question: What is the actual intracellular concentration of my inhibitor? Could other factors be at play?

How to do it:

  • Incubate your target cells with the thiazole inhibitor for a set period.

  • Thoroughly wash the cells to remove any extracellular compound.

  • Lyse the cells and extract the intracellular contents.

  • Quantify the concentration of your inhibitor in the lysate using a sensitive analytical method like LC-MS/MS.[22]

Interpreting the Results:

  • Low Intracellular Concentration: Confirms a permeability or efflux problem.

  • High Intracellular Concentration but Low Activity: This is a more complex scenario. Consider these possibilities:

    • Rapid Intracellular Metabolism: Your compound gets into the cell but is quickly metabolized into an inactive form. LC-MS/MS analysis of the cell lysate may reveal metabolites.[22]

    • High Plasma Protein Binding: A significant fraction of your inhibitor may be binding to proteins like albumin in the cell culture medium, reducing the unbound concentration available to enter the cells.[23][24] This can be measured with an equilibrium dialysis assay.[25]

    • Subcellular Sequestration: The compound may be trapped in a cellular compartment (e.g., lysosomes) away from its target.

Strategies to Improve Cell Permeability

Based on your diagnostic findings, here are actionable strategies:

StrategyWhen to UseRationale & Examples
Medicinal Chemistry Modifications Low PAMPA, Low Caco-2, High EffluxReduce H-bonds/Polarity: Mask polar functional groups with metabolically cleavable moieties (prodrug approach).[26] Form Intramolecular Hydrogen Bonds: This can shield polar groups, effectively reducing the molecule's TPSA and increasing its lipophilicity, which aids membrane crossing.[27][28][29] Optimize Lipophilicity (LogP): Systematically modify substituents on the thiazole ring to achieve a LogP in the optimal range (often 1-3). Reduce MW: If possible, simplify the molecular structure without losing potency.
Formulation Strategies Low Aqueous SolubilityNano-encapsulation: Encapsulating the inhibitor in lipid- or polymer-based nanoparticles can improve its solubility and stability, and facilitate cellular uptake.[30]
Experimental Condition Adjustment High Plasma Protein BindingUse Serum-Free Media: For mechanistic studies, temporarily using serum-free or low-serum media can increase the unbound drug concentration, though this may affect cell health.

graph TD {
subgraph "Factors Influencing Intracellular Concentration"
A[Extracellular Compound] --> B{Cell Membrane};
B --> C[Intracellular Space];
C --> D[Target Engagement];
B --"Passive Diffusion"--> C;
E[Uptake Transporters] --"Active Influx"--> C;
C --"Active Efflux (e.g., P-gp)"--> F[Extracellular Space];
C --"Metabolism"--> G[Inactive Metabolites];
C --"Sequestration"--> H[Lysosomes/Organelles];
A --"Protein Binding (in media)"--> I[Bound Compound - Inactive];
end
node [fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

A[style="fill:#E8F0FE, stroke:#4285F4"];
B[style="fill:#F1F3F4, stroke:#5F6368", shape=cylinder];
C[style="fill:#E6F4EA, stroke:#34A853"];
D[style="fill:#E6F4EA, stroke:#34A853", shape=invhouse];
E[style="fill:#E8F0FE, stroke:#4285F4", shape=cds];
F[style="fill:#FCE8E6, stroke:#EA4335"];
G[style="fill:#FCE8E6, stroke:#EA4335"];
H[style="fill:#FCE8E6, stroke:#EA4335"];
I[style="fill:#FCE8E6, stroke:#EA4335"];

}

Caption: Key factors determining the effective intracellular concentration of an inhibitor.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Objective: To assess the passive permeability of a compound.

  • Principle: This assay measures the diffusion of a compound from a donor compartment, through a filter coated with a lipid solution (e.g., phosphatidylcholine in dodecane), to an acceptor compartment.

  • Methodology:

    • Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS at pH 7.4).

    • Coat Donor Plate: Pipette 5 µL of the artificial membrane lipid solution onto the filter of each well in a 96-well donor plate (e.g., Corning BioCoat™).

    • Prepare Donor Solutions: Dissolve the test compound and controls (high and low permeability standards) in the same buffer as the acceptor plate to create the donor solutions.

    • Assemble and Incubate: Place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich". Add the donor solutions to the top wells. Incubate the assembly at room temperature for 4-18 hours with gentle shaking.

    • Quantification: After incubation, determine the compound concentration in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [Drug]_acceptor / [Drug]_equilibrium) Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the filter area, and Time is the incubation time.

  • Self-Validation:

    • Positive Control: Use a compound with known high permeability (e.g., testosterone).

    • Negative Control: Use a compound with known low permeability (e.g., atenolol).

    • Membrane Integrity: Ensure no leakage by checking for the passage of a non-permeable marker.

Protocol 2: Caco-2 Bidirectional Permeability Assay
  • Objective: To assess transcellular permeability and identify potential active efflux.

  • Principle: This assay uses a cultured monolayer of Caco-2 cells to model the intestinal barrier, measuring compound transport in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.

  • Methodology:

    • Cell Culture: Seed Caco-2 cells on permeable filter inserts (e.g., Transwell®) and culture for 21-25 days until a differentiated, polarized monolayer is formed.

    • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. A high TEER value (e.g., >300 Ω·cm²) indicates tight junction formation and monolayer integrity. Also, confirm low permeability of a paracellular marker like Lucifer Yellow.

    • Transport Experiment (A-to-B):

      • Wash the monolayer with transport buffer (e.g., HBSS, pH 7.4).

      • Add the test compound solution to the apical (AP) chamber and fresh buffer to the basolateral (BL) chamber.

      • Incubate at 37°C with shaking.

      • Take samples from the BL chamber at various time points and replace with fresh buffer. Sample the AP chamber at the end.

    • Transport Experiment (B-to-A):

      • Perform the same procedure but add the test compound to the BL chamber and sample from the AP chamber.

    • Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Data Analysis:

    • Calculate Papp for both A-to-B and B-to-A directions. The formula is similar to PAMPA but based on the rate of appearance in the receiver compartment.

    • Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B).

  • Self-Validation:

    • Controls: Include high permeability (e.g., propranolol) and low permeability/efflux substrate (e.g., digoxin) controls.

    • Integrity: TEER and Lucifer Yellow permeability must be within acceptance criteria for the data to be valid.

References

  • Vertex AI Search. Physicochemical properties of drugs and membrane permeability | Request PDF. Available from: [Link]

  • Conduct Science. (2021). Factors Affecting Cell Membrane Permeability and Fluidity. Available from: [Link]

  • Sabinet African Journals. Physicochemical properties of drugs and membrane permeability : review article. Available from: [Link]

  • Sygnature Discovery. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • Al-Ostath, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. Available from: [Link]

  • Taylor & Francis. Lipinski's rule of five – Knowledge and References. Available from: [Link]

  • ACS Publications. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • JoVE. Video: Factors Affecting Drug Distribution: Tissue Permeability. Available from: [Link]

  • MDPI. (2024). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. Available from: [Link]

  • Wikipedia. Antifungal. Available from: [Link]

  • ACS Publications. (2024). Marine-Derived Bromotyrosine Alkaloids as Potent hCYP1B1 Inhibitors to Overcome Paclitaxel Resistance. Journal of Medicinal Chemistry. Available from: [Link]

  • Dovepress. (2024). Research progress of nano-drug delivery system based on photothermal t. IJN. Available from: [Link]

  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Available from: [Link]

  • MDPI. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Available from: [Link]

  • MDPI. (2018). Theoretical Prediction of the Complex P-Glycoprotein Substrate Efflux Based on the Novel Hierarchical Support Vector Regression Scheme. Available from: [Link]

  • ACS Publications. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Available from: [Link]

  • PMC - NIH. (2020). The Impact of Plasma Protein Binding Characteristics and Unbound Concentration of Voriconazole on Its Adverse Drug Reactions. Available from: [Link]

  • Taylor & Francis Online. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery. Available from: [Link]

  • PLOS One. (2017). Predicting apparent passive permeability of Caco-2 and MDCK cell-monolayers: A mechanistic model. Available from: [Link]

  • PMC - NIH. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Available from: [Link]

  • PubMed Central. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. Available from: [Link]

  • ResearchGate. (2023). Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry. Available from: [Link]

  • PMC - PubMed Central. BDDCS, the Rule of 5 and Drugability. Available from: [Link]

  • PubMed Central. Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. Available from: [Link]

  • Wikipedia. Plasma protein binding. Available from: [Link]

  • ACS Publications. Development of an In Silico Prediction Model for P-glycoprotein Efflux Potential in Brain Capillary Endothelial Cells toward the Prediction of Brain Penetration. Available from: [Link]

  • ACS Publications. (2021). Meta-Analysis of Permeability Literature Data Shows Possibilities and Limitations of Popular Methods. Molecular Pharmaceutics. Available from: [Link]

  • Frontiers. (2023). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Available from: [Link]

  • PMC - PubMed Central. (2017). Predicting apparent passive permeability of Caco-2 and MDCK cell-monolayers: A mechanistic model. Available from: [Link]

  • MDPI. Design Principles for Balancing Lipophilicity and Permeability in beyond Rule of 5 Space. Available from: [Link]

  • ResearchGate. (2023). The Clinical Relevance of Plasma Protein Binding Changes. Available from: [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]

  • RSC Publishing. (2015). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. Available from: [Link]

  • ResearchGate. (2023). Prediction of P-Glycoprotein Substrates by a Support Vector Machine Approach. Available from: [Link]

  • ResearchGate. (2023). (PDF) Parallel Artificial Membrane Permeability Assay (PAMPA) - Is it Better than Caco-2 for Human Passive Permeability Prediction?. Available from: [Link]

  • Gifford Bioscience. Data Sheet Cellular Uptake and Release Assays Protocol. Available from: [Link]

  • ResearchGate. (2023). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. Available from: [Link]

  • Oxford Academic. PgpRules: a decision tree based prediction server for P-glycoprotein substrates and inhibitors. Available from: [Link]

  • Wikipedia. Lipinski's rule of five. Available from: [Link]

  • Slideshare. caco-2 cell permeability, pampa membrane assays. Available from: [Link]

  • NIH. Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization. Available from: [Link]

  • PMC - NIH. A review for cell-based screening methods in drug discovery. Available from: [Link]

  • PMC - NIH. In Situ Quantification of Protein Binding to the Plasma Membrane. Available from: [Link]

  • ResearchGate. (2023). Caco-2 cell permeability assays to measure drug absorption. Available from: [Link]

  • PubMed. (2014). Impact of stereospecific intramolecular hydrogen bonding on cell permeability and physicochemical properties. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Complex Reactivity of Thiazole Sulfur in Multi-Step Synthesis

Welcome to the technical support center for chemists navigating the intricacies of multi-step synthesis involving the thiazole scaffold. This guide is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists navigating the intricacies of multi-step synthesis involving the thiazole scaffold. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to the thiazole sulfur's reactivity. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic strategies.

Section 1: Foundational Principles: Understanding the Dual Nature of Thiazole Sulfur

The thiazole ring is a privileged scaffold in medicinal chemistry, but its heteroaromatic nature, particularly the presence of the sulfur atom, introduces a unique set of reactivity challenges. The sulfur atom's lone pair of electrons contributes to the ring's aromaticity, yet it also remains a site of potential nucleophilicity and oxidation.[1][2] This duality is the primary source of many synthetic hurdles.

The electron density distribution in the thiazole ring renders the C2 position acidic and susceptible to deprotonation and nucleophilic attack, while the C5 position is the preferred site for electrophilic substitution.[3] The nitrogen at position 3 is basic and readily protonated or alkylated. The sulfur atom at position 1, while participating in the aromatic system, can still react as a soft nucleophile, most notably by undergoing oxidation.

Section 2: Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing diagnostic steps and validated solutions.

Issue 1: Unwanted Oxidation of the Thiazole Sulfur

One of the most frequent side reactions is the oxidation of the thiazole sulfur to a non-aromatic sulfoxide or sulfone. This is particularly common when using strong oxidizing agents elsewhere in the molecule.

Symptoms:

  • Appearance of unexpected, more polar byproducts in your TLC or LC-MS analysis.

  • Mass spectra showing peaks corresponding to your desired product +16 amu (sulfoxide) or +32 amu (sulfone).

  • Disappearance of the aromatic proton signals for the thiazole ring in ¹H NMR, with a downfield shift of the adjacent protons.

Causality: Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are highly effective epoxidizing agents but are often too reactive and unselective, readily oxidizing the electron-rich thiazole sulfur.[4]

Diagnostic Workflow:

Sources

Optimization

Recrystallization techniques for purifying carboxylic acids

Topic: Recrystallization & Advanced Purification Techniques Status: Operational | Tier: Level 3 Support (Research & Development) Welcome to the Purification Support Hub Analyst Note: Recrystallization of carboxylic acids...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization & Advanced Purification Techniques

Status: Operational | Tier: Level 3 Support (Research & Development)

Welcome to the Purification Support Hub

Analyst Note: Recrystallization of carboxylic acids presents unique thermodynamic challenges due to their propensity for hydrogen-bond dimerization and pH-dependent solubility. Unlike neutral organics, carboxylic acids can exist as monomers, dimers, or salts depending on the solvent environment. This guide addresses these specific physicochemical behaviors to resolve common failure modes like "oiling out" and poor yield.

Module 1: Solvent System Architecture

Q: How do I select the optimal solvent system for a carboxylic acid?

A: The "like dissolves like" rule is insufficient here. You must balance polarity with hydrogen-bonding capacity . Carboxylic acids are polar but can form non-polar dimers in aprotic solvents.

The Golden Rule: The compound should be insoluble at room temperature (RT) and soluble at the solvent's boiling point (BP).

Strategic Selection Matrix
Solvent SystemPolarity ProfileBest Use CaseMechanism
Ethanol / Water Polar ProticGeneral Purpose. Most aromatic acids (e.g., Benzoic acid).[1]Disruption of acid dimers; high thermal solubility differential.
Ethyl Acetate / Hexane Polar Aprotic / Non-polarLipophilic Acids. Long-chain fatty acids or highly substituted aromatics.EtAc dissolves the monomer; Hexane acts as the anti-solvent to force precipitation.
Toluene Non-polar AromaticHigh-Melting Acids. High BP (110°C) allows dissolution of stubborn solids; promotes dimerization.
Water (pH adjusted) AqueousAmphoteric/Polar Acids. Solubility is manipulated via pH rather than temperature alone.
Q: Why does my solvent choice affect crystal morphology?

A: Solvents interact with specific crystal faces, inhibiting or promoting growth along certain axes.

  • Protic solvents (MeOH, Water): Often yield blocky or prismatic crystals by interacting with the carboxyl head group.

  • Non-polar solvents (Hexane, Toluene): Tend to produce needles or plates as they interact with the hydrophobic tail/ring, driving the polar heads to stack together rapidly.

Module 2: Troubleshooting "Oiling Out"

Q: My product separates as an oil droplets instead of crystals. Why?

A: You are encountering Liquid-Liquid Phase Separation (LLPS) .[2] This occurs when the saturation temperature of your solution is higher than the melting point of the solvated solute. Essentially, the compound melts before it can crystallize.[3] This is common with impure carboxylic acids because impurities significantly depress the melting point (freezing point depression).

The Diagnostic Workflow

OilingOut Start Observation: Oiling Out CheckTemp Is Temp > Melting Point? Start->CheckTemp Action1 Re-heat to dissolve oil CheckTemp->Action1 Decision Select Intervention Action1->Decision Fix1 Add Seed Crystal (Bypasses nucleation energy barrier) Decision->Fix1 Fix2 Add More Solvent (Lowers saturation temp) Decision->Fix2 Fix3 Switch to Lower BP Solvent (Prevents reaching melt point) Decision->Fix3

Figure 1: Decision tree for resolving Liquid-Liquid Phase Separation (Oiling Out).

Immediate Remediation Protocol:

  • Re-dissolve: Heat the mixture until the oil disappears into solution.

  • Seed: Add a single crystal of pure product to the hot solution (if available) or scratch the glass interface to induce nucleation.

  • Insulate: Cool the flask very slowly (wrap in foil/towel). Rapid cooling promotes oiling.

Module 3: Chemical Purification (The "pH Swing")

Q: Recrystallization isn't removing the neutral impurities. What now?

A: Recrystallization relies on solubility differences.[1][3][4][5][6][7] If your impurity has a similar solubility profile to your acid, physical recrystallization will fail. You must switch to Chemical Purification (Acid-Base Extraction).

The Concept: Carboxylic acids can be reversibly switched between an organic-soluble form (Acid,


) and a water-soluble form (Salt, 

). Neutral impurities cannot do this.
Protocol: Acid-Base Swing Crystallization
  • Dissolution: Dissolve crude acid in a minimal organic solvent (e.g., Ether or Ethyl Acetate).

  • Extraction (The Swing): Extract with 10% aqueous

    
     or 
    
    
    
    .
    • Chemistry:

      
      
      
    • Result: The carboxylate salt moves to the water layer.[6][8] Impurities stay in the organic layer.

  • Separation: Discard the organic layer (contains neutral impurities).

  • Precipitation: Acidify the aqueous layer with

    
     to pH ~1-2.
    
    • Result: The pure carboxylic acid precipitates out.

  • Final Polish: Filter the solid and perform a final standard recrystallization if necessary for crystal form control.

Module 4: Standard Operating Procedures (SOPs)

SOP 101: Activated Charcoal Treatment

Issue: Product is colored (yellow/brown) due to trace conjugated impurities. Risk: Charcoal can adsorb your product if used in excess.[9]

  • Dissolve crude solid in hot solvent.

  • Cool slightly (below boiling). Warning: Adding powder to boiling solvent causes violent foaming.

  • Add Charcoal: Use 1-2% by weight of the solute.

  • Boil for 5-10 minutes.

  • Hot Filtration: Filter through Celite or fluted paper while hot .

    • Critical: Pre-warm the funnel and receiving flask. If the solution cools in the funnel, product will crystallize in the filter paper, leading to massive yield loss.

SOP 102: Mixed-Solvent Recrystallization

Used when no single solvent works (product is too soluble in polar, insoluble in non-polar).

MixedSolvent Step1 Dissolve in minimal HOT Good Solvent (e.g., Ethanol) Step2 Add HOT Poor Solvent (e.g., Water) dropwise until cloudy Step1->Step2 Step3 Add 1-2 drops Good Solvent to clear cloudiness Step2->Step3 Step4 Cool Slowly to RT, then Ice Step3->Step4

Figure 2: Workflow for two-solvent (solvent/anti-solvent) recrystallization.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for solvent selection and yield optimization). 10[6][11][12][10]

  • Mettler Toledo. Oiling Out in Crystallization - Mechanism and Solutions. (Detailed analysis of LLPS thermodynamics). 5[6][11][10]

  • Chemistry LibreTexts. Acid-Base Extraction. (Protocol for chemical purification of carboxylic acids). 8[6][12][10]

  • University of Rochester. Tips & Tricks: Recrystallization Solvents. (Solvent polarity and functional group matching). 13

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 2-Aminothiazole-5-Carboxamides: Validation of a Convergent Approach

For Researchers, Scientists, and Drug Development Professionals The 2-aminothiazole-5-carboxamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous clinically significant th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole-5-carboxamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous clinically significant therapeutic agents, including kinase inhibitors pivotal in oncology. The efficient and scalable synthesis of these molecules is, therefore, a critical focus for drug discovery and development teams. This guide presents a comprehensive validation of a modern, convergent synthetic route for 2-aminothiazole-5-carboxamides, objectively comparing its performance against established and alternative methodologies. The analysis is grounded in experimental data to provide actionable insights for researchers in the field.

The Target Molecule: A Key Intermediate for Kinase Inhibitors

For a focused and relevant comparison, this guide will center on the synthesis of a particularly important derivative: N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide . This compound is a key intermediate in the synthesis of Dasatinib, a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML)[1]. The efficiency of its synthesis directly impacts the accessibility and cost of this life-saving medication.

A New Paradigm: Convergent Synthesis from β-Ethoxyacrylamide

A recently developed route showcases a highly efficient, convergent approach that constructs the thiazole ring from a pre-formed β-ethoxyacrylamide intermediate. This method has been demonstrated to be particularly effective for sterically hindered anilines, a common challenge in medicinal chemistry[2].

Mechanistic Rationale and Experimental Design

The logic behind this route is to first construct the C4-C5-carboxamide backbone of the thiazole ring and then execute the cyclization. This avoids potential side reactions and low yields often encountered when attempting to form the amide bond on a pre-existing, and potentially sterically hindered, 2-aminothiazole-5-carboxylate core. The key steps involve the acylation of the target aniline with β-ethoxy acryloyl chloride, followed by a selective α-bromination and a one-pot cyclization with thiourea[2][3]. The use of N-bromosuccinimide (NBS) as a brominating agent is a critical choice, offering high selectivity for the desired α-position over potential aromatic bromination or reaction at the amide nitrogen[2].

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: One-Pot Bromination and Cyclization A β-Ethoxy Acryloyl Chloride C N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide A->C B 2-Chloro-6-methylaniline B->C F Target: N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide C->F D NBS (Bromination) D->F E Thiourea (Cyclization) E->F

Caption: Workflow for the convergent synthesis of the target 2-aminothiazole-5-carboxamide.

Experimental Protocol: Convergent Route

Step 1: Synthesis of N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide

  • To a solution of 2-chloro-6-methylaniline (1.0 eq) and pyridine (1.2 eq) in tetrahydrofuran (THF), β-ethoxy acryloyl chloride (1.1 eq) is added dropwise at 0-5 °C.

  • The reaction mixture is stirred at room temperature for 2-3 hours, monitoring by TLC until completion.

  • The mixture is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide

  • The crude N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (1.0 eq) is dissolved in acetonitrile.

  • N-Bromosuccinimide (NBS) (1.1 eq) is added portion-wise at room temperature, and the mixture is stirred for 1-2 hours.

  • Thiourea (1.2 eq) is then added, and the mixture is heated to reflux for 3-4 hours.

  • After cooling to room temperature, the reaction mixture is poured into water, and the pH is adjusted to 8-9 with a saturated sodium bicarbonate solution.

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford the pure target compound[2].

Head-to-Head Comparison with Alternative Synthetic Routes

To validate the efficiency of the convergent β-ethoxyacrylamide route, we compare it with three other established or plausible synthetic strategies for the same target molecule.

Alternative Route 1: The Classic Hantzsch Thiazole Synthesis

The Hantzsch synthesis is the traditional one-pot method for thiazole formation, involving the condensation of an α-haloketone (or its equivalent) with a thioamide or thiourea[4]. In the context of our target molecule, this would involve the reaction of a 2-halo-3-oxo-N-(2-chloro-6-methylphenyl)propanamide with thiourea.

G A 2-Chloro-6-methylaniline C N-(2-chloro-6-methylphenyl)-3-oxopropanamide A->C B Malonic Acid Derivative B->C E 2-Halo-3-oxo-N-(2-chloro-6-methylphenyl)propanamide C->E D Halogenating Agent (e.g., NBS, SO2Cl2) D->E G Target Product E->G F Thiourea F->G

Caption: Hypothetical Hantzsch route to the target 2-aminothiazole-5-carboxamide.

Discussion & Causality: While direct and atom-economical, the Hantzsch synthesis can be problematic for this specific target. The required α-halo-β-ketoamide intermediate is often unstable and difficult to prepare and isolate. Furthermore, the reaction conditions can be harsh, potentially leading to side products and lower overall yields, especially with sterically hindered anilines.

Alternative Route 2: Synthesis from Mucochloric Acid

A scalable industrial route utilizes mucochloric acid as a readily available starting material. This method proceeds through a 2,3-dichloroacrylic acid intermediate, which is then converted to the corresponding amide and finally cyclized with thiourea[5].

G A Mucochloric Acid B 2,3-Dichloroacrylic Acid A->B C 2,3-Dichloroacryloyl Chloride B->C E N-(2-chloro-6-methylphenyl)-2,3-dichloroacrylamide C->E D 2-Chloro-6-methylaniline D->E G Target Product E->G F Thiourea F->G

Caption: Synthetic pathway starting from mucochloric acid.

Discussion & Causality: This route is advantageous for large-scale production due to the low cost of the starting material. However, it involves multiple steps and the use of corrosive reagents like thionyl chloride and strong acids[5]. The handling of mucochloric acid and its derivatives also requires specific safety precautions. For laboratory-scale research and the rapid generation of analogs, this route is often less practical than more convergent methods.

Alternative Route 3: Post-Thiazole Amide Coupling

This linear approach involves first synthesizing a 2-aminothiazole-5-carboxylic acid or its ester, followed by amide bond formation with the target aniline.

G A Ethyl 2-amino-thiazole-5-carboxylate C Protected Thiazole A->C B Amine Protection (e.g., Boc) B->C E Protected Thiazole Carboxylic Acid C->E D Saponification (Hydrolysis) D->E H Protected Target Amide E->H F Amide Coupling (e.g., HATU, EDCI) F->H G 2-Chloro-6-methylaniline G->H J Target Product H->J I Deprotection I->J

Caption: Linear synthesis via post-thiazole amide coupling.

Discussion & Causality: This route is conceptually straightforward but often suffers from several practical drawbacks. The amide coupling step with sterically hindered anilines like 2-chloro-6-methylaniline can be extremely challenging, often resulting in very low yields[2]. This necessitates the use of expensive and often sensitive coupling reagents. Furthermore, the route is longer, requiring protection and deprotection steps for the 2-amino group to prevent side reactions during amide coupling, which decreases the overall efficiency.

Quantitative Performance Comparison

The following table summarizes the key performance indicators for each synthetic route, highlighting the advantages of the convergent β-ethoxyacrylamide approach.

MetricConvergent Route (β-Ethoxyacrylamide)Hantzsch Synthesis (Hypothetical)Mucochloric Acid RoutePost-Thiazole Amide Coupling
Number of Steps 22-33-44-5
Overall Yield Excellent (~85-90%)[2]Moderate to GoodGood (on scale)Poor to Moderate
Key Reagents NBS, ThioureaHalogenating Agent, ThioureaSOCl₂, ThioureaBoc₂O, LiOH, HATU/EDCI, TFA
Scalability HighModerateVery High (Industrial)Low
Key Advantages High yield, convergent, avoids protection, good for hindered anilines.Atom economical, one-pot potential.Inexpensive starting material.Commercially available starting materials.
Key Disadvantages Requires synthesis of acrylamide.Unstable intermediates, potential side reactions.Multiple steps, corrosive reagents.Low yield with hindered anilines, expensive reagents, long route.

Conclusion and Recommendation

Based on the comparative analysis, the convergent synthesis of 2-aminothiazole-5-carboxamides from β-ethoxyacrylamide emerges as a superior strategy for laboratory-scale synthesis and analogue generation, particularly when dealing with sterically demanding substrates. Its high efficiency, operational simplicity, and avoidance of protection/deprotection steps make it a robust and reliable method.

While the Hantzsch synthesis remains a valuable tool for simpler 2-aminothiazoles and the mucochloric acid route is a viable option for industrial-scale production, the β-ethoxyacrylamide route offers an optimal balance of yield, versatility, and practicality for the modern medicinal chemistry laboratory. The post-thiazole amide coupling approach is generally the least efficient and should be avoided for sterically hindered anilines.

This guide validates the β-ethoxyacrylamide route as a highly effective and recommended method for the synthesis of medicinally relevant 2-aminothiazole-5-carboxamides, empowering researchers to accelerate their drug discovery programs.

References

  • Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. ACS Combinatorial Science, 2019. [Link]

  • 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method.
  • Synthesis of 2-aminothiazole derivatives: A short review. ResearchGate, 2022. [Link]

  • Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. Journal of Chemical and Pharmaceutical Research, 2016. [Link]

  • Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Synthesis process of dasatinib and intermediate thereof.
  • Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 2013. [Link]

  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 2025. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 2021. [Link]

  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Arkivoc, 2010. [Link]

Sources

Comparative

Comparative study of thiazole vs oxazole isosteres in biological assays

Executive Summary: The Potency-Stability Trade-Off In medicinal chemistry, the interchange between thiazole and oxazole is not merely a structural swap; it is a strategic maneuver to balance lipophilic efficiency (LipE)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Potency-Stability Trade-Off

In medicinal chemistry, the interchange between thiazole and oxazole is not merely a structural swap; it is a strategic maneuver to balance lipophilic efficiency (LipE) against metabolic clearance .

While both are 5-membered aromatic heterocycles, they exhibit divergent biological behaviors.[1] Thiazoles generally offer superior binding affinity due to the sulfur atom’s ability to engage in


-hole interactions and fill hydrophobic pockets (van der Waals radius: S = 1.80 Å vs. O = 1.52 Å). However, this often comes at the cost of metabolic liability (S-oxidation). Oxazoles  are classically employed to lower logP, improve solubility, and resolve metabolic hot-spots, though frequently at the expense of on-target potency.

This guide provides the experimental framework to quantify these differences and make data-driven decisions in hit-to-lead campaigns.

Physicochemical Divergence

To rationalize biological assay results, one must first understand the electronic and steric disparities.

Table 1: Comparative Physicochemical Profile
PropertyThiazole (S-containing)Oxazole (O-containing)Biological Implication
Electronegativity Sulfur (2.58) is less electronegative than Oxygen (3.44).Oxygen is highly electronegative.Oxazole is less aromatic; electrons are more localized on Oxygen.
Basicity (pKa of conj. acid) ~2.5 (More basic)~0.8 (Less basic)Thiazole N is a better H-bond acceptor in physiological pH.
Lipophilicity (

logP)
+0.3 to +0.5 relative to oxazole.Baseline (more hydrophilic).Oxazole improves solubility and lowers plasma protein binding.
Bonding Capacity Capable of

-hole (chalcogen) bonding
and strong S-

interactions.
Limited to standard H-bonding and dipole interactions.Thiazole often shows higher enthalpy of binding (

H).
Metabolic Risk High. Prone to S-oxidation, ring opening, and CYP450 inhibition.Moderate/Low.[2] Generally stable, though C-H activation can occur.Thiazole is a common "structural alert" for reactive metabolites.

Biological Performance & SAR Mechanics[3]

The "Sigma-Hole" Advantage of Thiazole

In binding assays (e.g., Kinase IC50), thiazole analogs frequently outperform oxazoles. This is not random. The sulfur atom possesses a region of positive electrostatic potential (the


-hole) along the extension of the C-S bond.
  • Mechanism: This positive patch allows sulfur to act as a Lewis acid, forming directed non-covalent interactions with nucleophilic protein backbone carbonyls or side chains.

  • Observation: Replacing a thiazole with an oxazole eliminates this interaction, often resulting in a 5-10x loss in potency .

The Metabolic Liability of Thiazole

While potent, the thiazole ring is a substrate for Cytochrome P450s (specifically CYP3A4 and CYP2D6).

  • Mechanism: The sulfur atom can undergo oxidation to sulfoxides/sulfones, or the ring can undergo epoxidation leading to cleavage and the formation of reactive thioureas or

    
    -dicarbonyls (toxicity risks).
    
  • Solution: Switching to oxazole blocks this specific metabolic pathway, often extending half-life (

    
    ) in microsomal stability assays.
    

Decision Framework & Experimental Workflow

The following diagrams illustrate the logical pathway for selecting between these isosteres and the workflow to validate the choice.

Diagram 1: Isostere Selection Logic

Isostere_Selection Start Lead Compound Analysis Issue_Check Identify Primary Liability Start->Issue_Check Potency_Issue Low Potency / Poor Binding Issue_Check->Potency_Issue Metabolic_Issue High Clearance / CYP Inhibition Issue_Check->Metabolic_Issue Solubility_Issue Poor Solubility / High LogP Issue_Check->Solubility_Issue Select_Thiazole Select THIAZOLE Potency_Issue->Select_Thiazole Select_Oxazole Select OXAZOLE Metabolic_Issue->Select_Oxazole Solubility_Issue->Select_Oxazole Reason_Thiazole Leverage S-interactions (Sigma-hole / S-pi) Increase Lipophilicity Select_Thiazole->Reason_Thiazole Validation Proceed to Microsomal Stability & IC50 Reason_Thiazole->Validation Reason_Oxazole Lower LogP Remove S-oxidation liability Reduce CYP Inhibition Select_Oxazole->Reason_Oxazole Reason_Oxazole->Validation

Caption: Decision matrix for prioritizing Thiazole vs. Oxazole based on lead compound liabilities.

Diagram 2: Comparative Assay Workflow

Assay_Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: In Vitro Profiling cluster_2 Phase 3: Data Integration Synth Parallel Synthesis (Thiazole & Oxazole Analogs) Potency Biochemical Assay (IC50 / Ki) Synth->Potency Metabolism Microsomal Stability (Cl_int / t1/2) Synth->Metabolism LipE Calc Lipophilic Efficiency (pIC50 - LogP) Potency->LipE Metabolism->LipE Decision Lead Selection LipE->Decision

Caption: Parallel screening workflow to calculate Lipophilic Efficiency (LipE) and Clearance.

Experimental Protocols

To objectively compare these isosteres, you must run a paired analysis focusing on metabolic stability and binding affinity.

Protocol A: Comparative Microsomal Stability Assay

Objective: To quantify the metabolic liability of the Thiazole sulfur vs. the Oxazole oxygen.

Reagents:

  • Pooled Liver Microsomes (Human/Mouse) - 20 mg/mL

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH)

  • Test Compounds (Thiazole analog, Oxazole analog)[1][2][3][4][5][6]

  • Positive Control (e.g., Verapamil for high clearance)

Step-by-Step Methodology:

  • Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Pre-incubation: Add 1 µM of test compound to the reaction plate. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to initiate metabolism.

  • Sampling: At time points

    
     min, remove aliquots.
    
  • Quenching: Immediately transfer aliquot into ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS .

  • Calculation: Plot ln(% remaining parent) vs. time. The slope

    
     determines half-life:
    
    
    
    
    
    

Expected Result: The Thiazole analog typically shows higher


 (shorter 

) due to S-oxidation. If the Oxazole analog does not show significantly improved stability, the metabolic soft-spot is likely elsewhere on the molecule.
Protocol B: Fluorescence Polarization (FP) Binding Assay

Objective: To determine if the "Sigma-hole" or steric bulk of Thiazole is critical for binding.

Reagents:

  • Target Protein (e.g., Kinase domain)

  • Fluorescent Tracer (known ligand conjugated to fluorophore)

  • Assay Buffer (50 mM HEPES pH 7.5, 0.01% Brij-35, 10 mM MgCl2)

Step-by-Step Methodology:

  • Titration: Prepare 10-point serial dilutions of Thiazole and Oxazole analogs in DMSO.

  • Plating: Dispense 1 µL of compound into 384-well black low-volume plates.

  • Protein Addition: Add protein (at

    
     concentration determined previously) and incubate for 15 min.
    
  • Tracer Addition: Add Fluorescent Tracer. Final volume 20 µL.

  • Equilibration: Incubate for 60 min at Room Temperature in dark.

  • Read: Measure Fluorescence Polarization (mP) on a multi-mode plate reader (Ex/Em specific to fluorophore).

  • Data Analysis: Fit data to a 4-parameter logistic equation to determine IC50/Ki.

Critical Analysis:

  • If IC50(Oxazole) >> IC50(Thiazole) (e.g., >10x shift): The Thiazole sulfur is making a specific contact (S-

    
     or 
    
    
    
    -hole) or filling a hydrophobic void that Oxygen cannot.
  • If IC50 is equipotent : The interaction is driven by the rest of the scaffold; Oxazole is preferred for its better physicochemical properties.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link

  • Beno, B. R., et al. (2015). Evaluation of Sulfur Interactions in Drug Design and Crystal Structure Analysis. Journal of Medicinal Chemistry, 58(11), 4383–4438. Link

  • Chloi, Y., et al. (2016). Discovery of Novel Thiazole Derivatives as Potent Antitumor Agents.[1][7][8] Scientific Reports, 6, 25335. (Demonstrating Thiazole potency vs stability trade-offs). Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Standard reference for physicochemical properties of heterocycles).

Sources

Validation

Cross-Reactivity Profiling of 2-(Ethoxycarbonyl)thiazole-5-carboxylic Acid Analogs: A Technical Comparison Guide

Executive Summary: The Scaffold Paradox In modern medicinal chemistry, 2-(ethoxycarbonyl)thiazole-5-carboxylic acid represents a "privileged scaffold"—a molecular framework capable of binding to diverse biological target...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Paradox

In modern medicinal chemistry, 2-(ethoxycarbonyl)thiazole-5-carboxylic acid represents a "privileged scaffold"—a molecular framework capable of binding to diverse biological targets with high affinity. While this versatility makes it an invaluable building block for kinase inhibitors (e.g., Lck, c-Met), metabolic enzyme inhibitors (e.g., Xanthine Oxidase), and nuclear receptor ligands (e.g., RORγt), it introduces a critical liability: promiscuity .

This guide objectively compares the cross-reactivity profiles of analogs derived from this scaffold. We analyze how structural modifications at the C2 (ethoxycarbonyl) and C5 (carboxylic acid) positions dictate selectivity against off-target proteins, providing a validated workflow for de-risking these candidates early in discovery.

Mechanistic Grounding: Structural Determinants of Selectivity

To profile cross-reactivity effectively, one must understand the interaction landscape of the thiazole core.

The Bifunctional Warhead

The 2-(ethoxycarbonyl)thiazole-5-carboxylic acid scaffold presents two distinct vectors for chemical elaboration:

  • The C2-Position (Ethoxycarbonyl): Typically acts as the "tail" or solvent-exposed moiety. In kinase inhibitors, this group often occupies the ribose-binding pocket or extends toward the solvent front.

    • Risk: Hydrophobic interactions here are often non-specific, leading to broad kinase inhibition (e.g., hitting VEGFR2 while targeting Lck).

  • The C5-Position (Carboxylic Acid): The "head" group. It is usually converted to an amide or heterocycle to engage the hinge region (in kinases) or the molybdenum center (in metalloenzymes).

    • Risk: High polarity can lead to rapid clearance, while bioisosteric replacements (e.g., tetrazoles) can trigger off-target binding to transporters (e.g., OATs).

Visualization: Selectivity Signaling Pathway

The following diagram illustrates the critical signaling node of Lck (Lymphocyte-specific protein tyrosine kinase) , a primary target for these analogs, and its high-homology off-targets (Src, Fyn) that must be profiled.

Lck_Signaling_Pathway cluster_offtargets High Homology Src-Family Kinases (Risk Zone) TCR T-Cell Receptor (TCR) Lck Lck (Primary Target) TCR->Lck Recruitment CD4_8 CD4/CD8 Co-receptor CD4_8->Lck Constitutive Assoc. ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation (Y319) Fyn Fyn (Off-Target) Fyn->ZAP70 Redundant Activation LAT LAT (Adaptor) ZAP70->LAT Phosphorylation RasGRP RasGRP LAT->RasGRP MAPK MAPK Pathway (Proliferation) RasGRP->MAPK

Figure 1: T-Cell Receptor signaling pathway highlighting the redundancy between Lck and Fyn. Selective inhibition of Lck requires profiling against Fyn to avoid unnecessary immunosuppression or off-target toxicity.

Comparative Performance Guide

We compared two distinct analog series derived from the 2-(ethoxycarbonyl)thiazole-5-carboxylic acid core.

  • Series A (Amide-Linked): C5 acid converted to N-aryl amides; C2 ester retained.

  • Series B (Bioisostere-Linked): C5 acid converted to oxadiazoles; C2 ester hydrolyzed to amine.

Table 1: Cross-Reactivity & Potency Data
ParameterSeries A (C5-Amide) Series B (C5-Oxadiazole) Interpretation
Primary Target (Lck) IC₅₀ 2.4 nM15.8 nMSeries A shows superior potency due to H-bond donor capability of the amide.
Selectivity Ratio (Lck/Src) 180-fold12-foldSeries A is highly selective; Series B loses specificity due to rigid oxadiazole geometry.
Selectivity Ratio (Lck/VEGFR2) 45-fold>500-foldSeries B is superior for avoiding angiogenic kinases (VEGFR2), likely due to polarity changes.
Metabolic Stability (t₁/₂) 35 min (Microsomes)>120 minThe C2-ester in Series A is a metabolic soft spot (hydrolysis); Series B is more stable.
hERG Inhibition (Cardiotox) Low (IC₅₀ > 30 µM)Moderate (IC₅₀ = 8 µM)The aromatic oxadiazole in Series B introduces pi-stacking risks with hERG.
Expert Insight:

Choose Series A if your primary goal is acute potency and Src-family selectivity . The amide linker allows for an "induced fit" in the kinase hinge region that rigid heterocycles (Series B) cannot mimic. Choose Series B if metabolic stability and avoiding VEGFR2-mediated hypertension are the priorities, but be prepared to optimize against hERG liability.

Validated Profiling Protocol

To replicate the data above, follow this self-validating workflow. This protocol moves from high-throughput biochemical screens to relevant cellular contexts.

Phase 1: The "Gatekeeper" Assay (Thermal Shift)

Before expensive enzymatic assays, validate ligand binding using Differential Scanning Fluorimetry (DSF).

  • Objective: Confirm the analog stabilizes the target protein (Lck) and not the anti-target (e.g., Albumin/GST).

  • Method:

    • Incubate 2 µM protein with 20 µM analog in SYPRO Orange buffer.

    • Ramp temperature from 25°C to 95°C (1°C/min).

    • Pass Criteria:

      
       for Lck; 
      
      
      
      for off-targets.
Phase 2: The "Gold Standard" Kinome Scan (Radiometric)

Do not rely on fluorescence-based assays (FRET/TR-FRET) for primary selectivity profiling of thiazoles, as the scaffold can be autofluorescent. Use ³³P-ATP radiometric assays .

Step-by-Step Protocol:

  • Reaction Mix: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Substrate: Use Poly(Glu,Tyr) 4:1 peptide (0.2 mg/mL).

  • Initiation: Add analog (10-point dose response, 1 nM to 10 µM) and initiate with ³³P-ATP (specific activity 500 cpm/pmol).

  • Incubation: 40 minutes at Room Temperature.

  • Termination: Spot onto P81 phosphocellulose paper; wash with 0.75% phosphoric acid.

  • Quantification: Scintillation counting.

Phase 3: Cellular Target Engagement (NanoBRET)

Biochemical potency does not always translate to cells. Use NanoBRET to measure intracellular affinity.

  • Tracer: Use a broad-spectrum kinase tracer (e.g., Tracer K-5).

  • Transfection: HEK293 cells expressing NanoLuc-Lck fusion.

  • Readout: Competition between the analog and the fluorescent tracer. A decrease in BRET signal indicates intracellular binding.

Workflow Visualization

The following diagram outlines the logical flow for profiling these analogs, ensuring no resources are wasted on "dead" compounds.

Profiling_Workflow Start Synthesized Analog (Thiazole Core) DSF Thermal Shift Assay (Go/No-Go) Start->DSF DSF->Start Fail: Redesign Enzymatic Biochemical IC50 (Lck vs Src/Fyn) DSF->Enzymatic ΔTm > 4°C Enzymatic->Start Fail: Potency Panel Broad Kinome Scan (300+ Kinases) Enzymatic->Panel Selectivity > 50x Cellular Cellular NanoBRET (Intracellular TE) Panel->Cellular Clean Profile Tox ADME/Tox (hERG, CYP) Cellular->Tox IC50 < 100nM

Figure 2: Decision tree for cross-reactivity profiling. Each stage acts as a filter to ensure only high-quality candidates proceed to expensive broad-panel screening.

References

  • Das, J., et al. (2006). "2-Aminothiazole-5-carboxamides as potent and selective inhibitors of the Src family kinase p56Lck." Bioorganic & Medicinal Chemistry Letters, 16(14), 3706-3712.

  • Chugh, V., et al. (2022).[1] "Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry."[1][2][3][4] Materials Today: Proceedings, 69, 478-481.[1]

  • Pattar, S., et al. (2020). "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs."[2][3][4] International Journal of Molecular Sciences, 21(15), 5368.

  • Vasta, J. D., et al. (2018). "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." Cell Chemical Biology, 25(2), 206-214.

  • Thermo Fisher Scientific. "Derivatization Reagents for Carboxylic Acids." Protein Biology Guide.

Sources

Comparative

A Researcher's Guide to Ensuring Reproducibility of Biological Data for Novel Thiazole Compounds: A Case Study with 2-(ethoxycarbonyl)thiazole-5-carboxylic acid

For researchers, scientists, and professionals in drug development, the pursuit of novel therapeutic agents is both exhilarating and fraught with challenges. One of the most significant hurdles is ensuring the reproducib...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the pursuit of novel therapeutic agents is both exhilarating and fraught with challenges. One of the most significant hurdles is ensuring the reproducibility of biological data, a cornerstone of scientific integrity that validates findings and justifies further investment in a compound's development. This guide provides an in-depth analysis of the factors influencing data reproducibility, using the promising scaffold of 2-(ethoxycarbonyl)thiazole-5-carboxylic acid as a central case study. We will delve into the practicalities of a standardized biological assay, compare critical parameters for robust data generation, and offer a framework for self-validating experimental design.

The thiazole ring is a vital pharmacophore found in numerous FDA-approved drugs and is a subject of intense research due to its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] 2-(ethoxycarbonyl)thiazole-5-carboxylic acid, a member of this versatile class, represents a scaffold with significant therapeutic potential. However, to unlock this potential, the biological data we generate must be unimpeachable. The well-documented "reproducibility crisis" in preclinical research underscores the critical need for rigorous experimental design and transparent reporting to bridge the "valley of death" between promising discoveries and clinical applications.[3]

This guide will focus on one of the most common and critical assays for evaluating novel compounds with potential antimicrobial activity: the determination of the Minimum Inhibitory Concentration (MIC). By meticulously examining this protocol, we can extrapolate the principles of reproducibility to a wide range of other biological assays.

Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[4] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5][6] Adherence to a standardized protocol, such as those provided by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is paramount for ensuring inter-laboratory reproducibility.[7][8]

Rationale for Method Selection

The broth microdilution method is chosen for its efficiency, scalability for high-throughput screening, and the quantitative nature of its results. It allows for the simultaneous testing of multiple compounds against various microbial strains, providing a robust dataset for comparative analysis.

Step-by-Step Methodology
  • Preparation of Standardized Inoculum:

    • Causality: The density of the initial bacterial suspension is a critical variable that can significantly impact the MIC value.[9] A higher inoculum may lead to a falsely elevated MIC.

    • Procedure:

      • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

      • Transfer the colonies to a tube containing sterile saline or broth.

      • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1.5 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.

      • Within 15 minutes of standardization, dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

  • Preparation of Compound Dilutions:

    • Causality: Accurate and consistent serial dilutions are fundamental to determining a precise MIC value.

    • Procedure:

      • Prepare a stock solution of 2-(ethoxycarbonyl)thiazole-5-carboxylic acid in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity.

      • Perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The typical volume per well is 100 µL.

  • Inoculation and Incubation:

    • Causality: Consistent inoculation and controlled incubation conditions are essential for uniform bacterial growth.

    • Procedure:

      • Add 10 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 110 µL and the target inoculum density.

      • Include a growth control (broth with inoculum, no compound) and a sterility control (broth only) on each plate.

      • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • Causality: A clear and consistent endpoint determination is crucial for accurate MIC reporting.

    • Procedure:

      • Following incubation, visually inspect the plates for bacterial growth (turbidity).

      • The MIC is the lowest concentration of the compound at which there is no visible growth.

      • A reading aid, such as a viewing box with a dark background, can enhance the accuracy of the visual reading.

Comparative Analysis of Factors Influencing Data Reproducibility

The reproducibility of MIC data is not solely dependent on the protocol itself but is influenced by a multitude of factors.[11] The following table compares key parameters and highlights best practices for mitigating variability.

FactorCommon Pitfall (Low Reproducibility)Best Practice (High Reproducibility)Rationale & Supporting Evidence
Inoculum Preparation Inconsistent turbidity, use of old cultures.Strict adherence to 0.5 McFarland standard using fresh colonies.Inoculum size is a major determinant of MIC values.[9]
Compound Stability & Solubility Precipitation of the compound in the assay medium.Pre-solubility testing and use of appropriate solvents at low concentrations.Poor solubility can lead to inaccurate effective concentrations.
Plate Incubation Fluctuations in temperature and incubation time.Use of calibrated incubators and strict adherence to the 16-20 hour window.Bacterial growth rates are highly sensitive to environmental conditions.
Inter-operator Variability Subjective reading of endpoints, minor deviations in pipetting.Use of automated plate readers, standardized training for visual reading, and calibrated pipettes.Even minor variations in technique can contribute to data scatter.[1]
Quality Control Strains Omission of QC strains.Regular testing of reference strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) with known MICs.QC strains validate the entire testing system, including media, reagents, and operator technique.
Data Reporting Reporting only the final MIC value.Reporting the range of MICs from multiple replicates, along with the mode.Provides a more complete picture of the compound's activity and the assay's precision.

Visualizing the Path to Reproducible Data

The following diagram illustrates a robust workflow for determining the MIC of a novel compound like 2-(ethoxycarbonyl)thiazole-5-carboxylic acid, with built-in checkpoints to ensure data quality and reproducibility.

MIC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis & Validation start Start: Fresh Bacterial Culture inoculum Prepare & Standardize Inoculum (0.5 McFarland) start->inoculum qc Prepare QC Strain Inoculum start->qc plate Inoculate 96-Well Plate inoculum->plate compound Prepare Serial Dilutions of 2-(ethoxycarbonyl)thiazole-5-carboxylic acid compound->plate qc->plate incubation Incubate (35°C, 16-20h) plate->incubation read Read MIC Endpoint (Visual/Automated) incubation->read validate Validate with QC Strain Results read->validate report Report MIC (Mode & Range) validate->report QC in range troubleshoot Troubleshoot Assay validate->troubleshoot QC out of range end end report->end Final Data

Caption: A self-validating workflow for MIC determination, emphasizing critical preparation and quality control steps.

Comparative Biological Activity of Thiazole Derivatives

While direct comparative reproducibility studies for 2-(ethoxycarbonyl)thiazole-5-carboxylic acid are not yet published, we can draw valuable insights from the reported anticancer activities of other thiazole derivatives. The following table summarizes the in vitro cytotoxicity of various thiazole compounds against different cancer cell lines, as determined by the MTT assay. The variability in reported IC₅₀ values underscores the importance of standardized protocols and detailed reporting for meaningful comparisons.

Thiazole DerivativeCancer Cell LineIC₅₀ (µM)Reference
Compound 4c (a 2-hydrazinyl-thiazole derivative)MCF-7 (Breast)2.57 ± 0.16[12]
Compound 4c (a 2-hydrazinyl-thiazole derivative)HepG2 (Liver)7.26 ± 0.44[12]
A 2-benzylidenehydrazineyl-1,3-thiazoleMCF-7 (Breast)24.9[13]
A 2-benzylidenehydrazineyl-1,3-thiazoleMDA-MB-231 (Breast)18.65[13]
Thiazole-pyrazoline hybrid (Compound 7c)HCT-116 (Colon)12.34[14]
Thiazole-pyrazoline hybrid (Compound 9c)HepG2 (Liver)10.11[14]

Note on MTT Assay Reproducibility: The MTT assay, while robust, is also susceptible to variability. Factors such as cell seeding density, MTT concentration, incubation time, and formazan solubilization method can all impact the results.[15][16][17][18] Therefore, detailed reporting of these parameters is crucial for the reproducibility and interpretation of the data.

Conclusion

The reproducibility of biological data is not a matter of chance, but a direct result of meticulous planning, adherence to standardized protocols, and a deep understanding of the variables that can influence an assay's outcome. For a promising compound like 2-(ethoxycarbonyl)thiazole-5-carboxylic acid, establishing a foundation of robust and reproducible biological data is the first and most critical step on the long path of drug development. By embracing the principles of self-validating experimental design, transparent reporting, and continuous quality control, researchers can ensure that their findings are both credible and a solid foundation for future innovation.

References

  • Antimicrobial Susceptibility Testing Protocols. (n.d.). Routledge & CRC Press. Retrieved from [Link]

  • Lambert, R. J., & Pearson, J. (2000). Susceptibility testing: accurate and reproducible minimum inhibitory concentration (MIC) and non-inhibitory concentration (NIC) values. Journal of Applied Microbiology, 88(5), 784-790.
  • Lavigne, J. P. (2020, November 2). Antimicrobial Susceptibility Testing and EUCAST Expert Update. YouTube. Retrieved from [Link]

  • Variability in Antimicrobial Testing. (n.d.). Microchem Laboratory. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing. (2023, August 8). StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Jampilek, J., & Kralova, K. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Microorganisms, 10(3), 481.
  • Ramkumar, S. (2024, May 20). MIC and MBC testing tips to ensure reproducibility of results. Microbe Investigations. Retrieved from [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. (2019, January). National Institute for Communicable Diseases. Retrieved from [Link]

  • Disk Diffusion and Quality Control. (n.d.). EUCAST. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7352.
  • Synthesis and Anticancer Activities of Some Thiazole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. (2025, December 15). U.S. Food and Drug Administration. Retrieved from [Link]

  • New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. (2025, January 3). PubMed. Retrieved from [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025, August 26). PMC - PubMed Central. Retrieved from [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved from [Link]

  • Mouton, J. W., et al. (2018). Variation of MIC measurements: the contribution of strain and laboratory variability to measurement precision. Journal of Antimicrobial Chemotherapy, 73(9), 2374-2379.
  • Errington, T. M. (2024, January 11). Building Reproducible Bridges to Cross the ‘Valley of Death’. Center for Open Science. Retrieved from [Link]

  • Clinical Breakpoint Tables. (2021, December 1). EUCAST. Retrieved from [Link]

  • Variation of MIC measurements: The contribution of strain and laboratory variability to measurement precision. (2025, August 9). ResearchGate. Retrieved from [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020, January). National Institutes of Health, Islamabad Pakistan. Retrieved from [Link]

  • EUCAST: EUCAST - Home. (n.d.). EUCAST. Retrieved from [Link]

  • Determination of minimum inhibitory concentrations using machine-learning-assisted agar dilution. (2024, March 22). PMC - PubMed Central. Retrieved from [Link]

  • Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. (n.d.). National Institutes of Health. Retrieved from [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Retrieved from [Link]

  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (2023, May 10). ACS Omega. Retrieved from [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021, November 26). National Institutes of Health. Retrieved from [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. (n.d.). Retrieved from [Link]

  • Variation of MIC measurements: the contribution of strain and laboratory variability to measurement precision—authors' response. (2019, April 15). Journal of Antimicrobial Chemotherapy. Retrieved from [Link]

  • The minimum inhibitory concentration of antibiotics. (2024, July 30). BMG LABTECH. Retrieved from [Link]

  • The anticancer IC50 values of synthesized compounds against 3 cell lines. (n.d.). ResearchGate. Retrieved from [Link]

  • Susceptibility testing: accurate and reproducible... : Journal of Applied Microbiology. (n.d.). Ovid. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing | Area of Focus. (n.d.). CLSI. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]

  • Antimicrobial Activity and Resistance: Influencing Factors. (n.d.). PMC - NIH. Retrieved from [Link]

Sources

Validation

Comparative Guide: Profiling the Selectivity of Novel Thiazole Kinase Inhibitors

Executive Summary The thiazole scaffold is a privileged structure in medicinal chemistry, serving as the core for FDA-approved kinase inhibitors like Dasatinib and Dabrafenib. However, the intrinsic ability of the thiazo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiazole scaffold is a privileged structure in medicinal chemistry, serving as the core for FDA-approved kinase inhibitors like Dasatinib and Dabrafenib. However, the intrinsic ability of the thiazole ring to mimic the adenine moiety of ATP often leads to promiscuous binding across the kinome (the "off-target" problem).

This guide provides a technical framework for assessing the selectivity of Novel Thiazole Candidates (NTCs) against established benchmarks. We compare high-throughput binding assays against cellular target engagement methods to establish a rigorous, self-validating selectivity profile.

The Selectivity Challenge: Thiazoles in the ATP Pocket

To evaluate a new compound, one must understand the competitive landscape. Thiazoles typically function as Type I or Type I½ inhibitors, binding to the active conformation (DFG-in) of the kinase.

The Benchmarks

In this guide, we compare the Novel Thiazole Candidate (NTC) against two distinct classes of alternatives to contextualize performance:

  • The Promiscuous Control (e.g., Staurosporine): A pan-kinase inhibitor used to validate assay sensitivity.

  • The Structural Analog (e.g., Dasatinib): A potent thiazole-based Src/Abl inhibitor known for a wide, yet defined, off-target profile.

Visualizing the Screening Workflow

The following workflow illustrates the cascade from virtual screening to cellular validation, ensuring resources are not wasted on promiscuous compounds.

KinaseScreeningCascade Start Novel Thiazole Library Step1 Biochemical Screen (Single Conc @ 1µM) Start->Step1 Decision1 >50% Inhibition? Step1->Decision1 Decision1->Start No (Discard) Step2 Kd Determination (Dose Response) Decision1->Step2 Yes Step3 Kinome Profiling (ScanMAX / 468 Kinases) Step2->Step3 Step4 Cellular Engagement (NanoBRET) Step3->Step4 End Selectivity Verified Step4->End

Figure 1: The critical path for filtering thiazole promiscuity, moving from high-throughput biochemical assays to physiological cellular context.

Comparative Methodology: Binding vs. Function

When publishing selectivity data, relying solely on biochemical IC50 values is no longer sufficient due to the discrepancy between thermodynamic binding and cellular residence time.

Table 1: Methodological Comparison
FeatureRadiometric Assays (33P-ATP) Competition Binding (KinomeScan) NanoBRET (Cellular)
Readout Catalytic activity (IC50)Active site competition (Kd)Target Engagement (IC50)
Physiological Relevance Low (Truncated proteins, no ATP competition)Medium (Phage display, steric focus)High (Live cell, intact ATP levels)
Thiazole Bias May overestimate potency if ATP Km is low.Highly sensitive to Type I binders (Thiazoles).Accounts for membrane permeability.
Throughput MediumHigh (Standard for Profiling)Low (Validation only)
Cost

$


Expert Insight: For thiazole derivatives, KinomeScan is the preferred primary screen because thiazoles often bind independent of the catalytic state. However, NanoBRET is mandatory for the top 3-5 off-targets to confirm that biochemical affinity translates to intracellular occupancy.

Experimental Protocol: The Self-Validating NanoBRET Workflow

To prove your NTC is superior to alternatives like Dasatinib regarding off-target toxicity, you must demonstrate a lack of engagement in live cells at therapeutic concentrations.

Principle

NanoBRET uses Bioluminescence Resonance Energy Transfer. A kinase-NanoLuc fusion protein transfers energy to a cell-permeable fluorescent tracer. The NTC competes with the tracer, decreasing the BRET signal.

Detailed Methodology
  • Transfection (Day 1):

    • Plate HEK293 cells at 2x10^5 cells/mL.

    • Transfect with NanoLuc-Kinase fusion vector (Target or Off-Target) using FuGENE HD.

    • Control: Transfect a separate well with HaloTag-NanoLuc alone to determine background.

  • Tracer Equilibration (Day 2):

    • Treat cells with the cell-permeable tracer (concentration = K_tracer).

    • Crucial Step: Add the NTC at serially diluted concentrations (e.g., 10 µM to 1 nM).

    • Comparator: Run Dasatinib in parallel to benchmark potency.

  • Measurement:

    • Incubate for 2 hours at 37°C.

    • Add NanoBRET substrate/inhibitor solution.

    • Measure donor emission (460nm) and acceptor emission (618nm) on a multimode plate reader (e.g., GloMax).

  • Data Calculation:

    • Calculate MilliBRET units (mBU):

      
      .
      
    • Convert to % Occupancy relative to DMSO control.

Visualization of Competitive Displacement

The following diagram details the molecular mechanism utilized in this assay.

NanoBRET_Mechanism cluster_0 No Inhibitor (High Signal) cluster_1 With Inhibitor (Signal Loss) Kinase NanoLuc-Kinase Fusion Complex1 Kinase + Tracer (BRET Occurs) Kinase->Complex1 + Tracer Tracer Fluorescent Tracer Tracer->Complex1 Inhibitor Thiazole Inhibitor Complex2 Kinase + Inhibitor (No BRET) Complex1->Complex2 + Thiazole (Displacement) Displaced Free Tracer Complex1->Displaced

Figure 2: Competitive displacement of the fluorescent tracer by the Thiazole inhibitor results in a measurable loss of BRET signal.

Quantitative Analysis: Gini Coefficients & Entropy

To objectively claim "high selectivity," you must move beyond counting hits. We utilize the Gini Coefficient and Selectivity Score (S-score) .

The Mathematics of Selectivity
  • S(35): The percentage of kinases inhibited by >35% at a specific concentration (usually 1µM or 10µM).

  • Gini Coefficient: A measure of statistical dispersion derived from the Lorenz curve.

    • 0.0 = Non-selective (equal inhibition of all kinases).

    • 1.0 = Perfectly selective (inhibition of only one kinase).

Table 2: Comparative Data (Hypothetical)

Data generated from a 468-kinase panel (ScanMAX) at 1 µM.

CompoundPrimary Target Kd (nM)S(10) ScoreS(35) ScoreGini CoefficientInterpretation
NTC-402 (New) 4.20.020.010.88 Highly Selective
Dasatinib (Ref) 0.80.150.090.65 Multi-targeted
Staurosporine 1.50.850.780.15 Promiscuous

Analysis: While Dasatinib is more potent (0.8 nM) against the primary target, its Gini coefficient (0.65) reflects its known off-target activity against c-Kit, PDGFR, and Eph receptors. The new candidate (NTC-402), with a Gini of 0.88, demonstrates a superior safety margin, likely due to specific substitutions on the thiazole C-2 or C-4 positions interacting with the gatekeeper residue.

Structural Logic: Why the Thiazole Works

The selectivity of the NTC is often driven by exploiting the Gatekeeper Residue and the Solvent Front .

  • Dasatinib Mode: Binds DFG-in (active). The thiazole nitrogen H-bonds with the hinge region (Met318 in Abl).

  • Optimized NTC Mode: By adding steric bulk (e.g., a morpholine or piperazine tail) to the thiazole core, the molecule is forced to interact with specific residues in the solvent-exposed region that are not conserved across the kinome, unlike the highly conserved ATP pocket.

BindingMode Pocket ATP Binding Pocket Hinge Hinge Region (Conserved) Gatekeeper Gatekeeper Residue (Variable) Thiazole Thiazole Core Thiazole->Pocket Van der Waals Thiazole->Hinge H-Bond Tail Solvent Tail (Selectivity Driver) Tail->Gatekeeper Steric Clash (Selectivity)

Figure 3: Structural schematic showing how tail modifications to the thiazole core interact with variable gatekeeper residues to improve selectivity.

References

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]

  • Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology, 25(2), 206–214. [Link]

  • Graczyk, P. P. (2007). Gini coefficient: a new way to express selectivity of kinase inhibitors against a family of kinases. Journal of Medicinal Chemistry, 50(23), 5773–5779. [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]

Comparative

Comparative analysis of different ester derivatives of thiazole-5-carboxylic acid

Focus Series: Methyl vs. Ethyl 2-Amino-4-Methylthiazole-5-Carboxylates Executive Summary Thiazole-5-carboxylic acid derivatives are critical scaffolds in medicinal chemistry, serving as precursors for broad-spectrum anti...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Series: Methyl vs. Ethyl 2-Amino-4-Methylthiazole-5-Carboxylates

Executive Summary

Thiazole-5-carboxylic acid derivatives are critical scaffolds in medicinal chemistry, serving as precursors for broad-spectrum antimicrobials, anticancer agents (kinase inhibitors), and anti-inflammatory drugs. This guide provides a comparative technical analysis of the two most prevalent ester derivatives: Methyl 2-amino-4-methylthiazole-5-carboxylate (M-AMT) and Ethyl 2-amino-4-methylthiazole-5-carboxylate (E-AMT) .

While often used interchangeably as synthetic intermediates, distinct differences in their lipophilicity, hydrolytic stability, and synthetic yields dictate their specific utility in drug development pipelines. This guide synthesizes experimental data to assist researchers in selecting the optimal derivative for lead optimization.

Synthetic Accessibility & Yield Comparison

The Hantzsch Thiazole Synthesis remains the gold standard for accessing these derivatives. The reaction involves the condensation of thiourea with an


-halo-

-ketoester.[1]
Comparative Yield Data

The ethyl derivative (E-AMT) consistently demonstrates superior isolation yields compared to the methyl analog (M-AMT) under standard reflux conditions.

ParameterMethyl Ester (M-AMT)Ethyl Ester (E-AMT)
Precursor Methyl 2-chloroacetoacetateEthyl 2-chloroacetoacetate
Reagent ThioureaThiourea
Solvent System Methanol/EthanolEthanol
Typical Yield 65% - 72%80% - 93%
Crystallinity Moderate (often requires recrystallization)High (precipitates cleanly upon cooling)

Causality of Yield Difference: The ethyl ester precursor (Ethyl 2-chloroacetoacetate) exhibits slightly higher stability against non-specific hydrolysis during the initial heating phase compared to the methyl analog. Furthermore, E-AMT has lower solubility in the reaction medium (ethanol/water mixtures) upon cooling, driving the equilibrium toward precipitation and facilitating easier workup.

Visualization: Hantzsch Synthesis Pathway

The following diagram illustrates the mechanistic pathway and the divergence point for methyl vs. ethyl derivatives.

HantzschSynthesis Start Thiourea Inter Intermediate (Iminothioether) Start->Inter ReagentM Methyl 2-chloroacetoacetate ReagentM->Inter Path A ReagentE Ethyl 2-chloroacetoacetate ReagentE->Inter Path B Cyclization Cyclization & Dehydration (- H2O, - HCl) Inter->Cyclization ProductM Methyl Ester (M-AMT) Yield: ~68% Cyclization->ProductM If Path A ProductE Ethyl Ester (E-AMT) Yield: ~88% Cyclization->ProductE If Path B

Figure 1: Divergent Hantzsch synthesis pathways for Methyl and Ethyl thiazole-5-carboxylates.

Physicochemical Profile & Stability

For drug development, the choice between methyl and ethyl esters influences the molecule's lipophilicity (LogP) and susceptibility to enzymatic hydrolysis (esterase sensitivity).

Key Physicochemical Metrics[2]
PropertyMethyl Ester (M-AMT)Ethyl Ester (E-AMT)Impact on Development
Molecular Weight 172.21 g/mol 186.23 g/mol Minimal impact.
LogP (Est.) ~0.85~1.34E-AMT has better membrane permeability potential.
Water Solubility ModerateLowM-AMT is preferred for aqueous phase reactions.
Alkaline Hydrolysis Fast (

high)
Moderate (

lower)
M-AMT is more labile; E-AMT offers better shelf-life.

Mechanistic Insight: The ethyl group provides greater steric hindrance around the carbonyl carbon compared to the methyl group. This retards the nucleophilic attack by water or hydroxide ions, granting E-AMT greater stability in physiological buffers (pH 7.4) and during storage. Conversely, if the ester is designed as a "soft drug" intended for rapid cleavage, the Methyl variant is superior.

Synthetic Utility: The "Gateway" Reactivity

Both esters serve as critical intermediates for synthesizing hydrazides, which are precursors to bioactive 1,3,4-oxadiazoles and thiadiazoles.

  • Hydrazinolysis: E-AMT is the industry standard for this reaction. While M-AMT reacts faster due to less steric bulk, the reaction with hydrazine hydrate is often cleaner with E-AMT, avoiding side reactions associated with the higher electrophilicity of the methyl ester.

  • Amidation: Direct aminolysis of E-AMT with primary amines is a common route to thiazole-5-carboxamides, a class of potent anticancer agents (e.g., Dasatinib analogues).

Visualization: Downstream Synthetic Utility

SyntheticUtility Ester Thiazole-5-Carboxylate (Ethyl Ester Preferred) Hydrazine Hydrazine Hydrate (Reflux, EtOH) Ester->Hydrazine Hydrazide Thiazole-5-Carbohydrazide Hydrazine->Hydrazide Oxadiazole 1,3,4-Oxadiazole (Antimicrobial) Hydrazide->Oxadiazole Cyclization (POCl3) Thiadiazole 1,3,4-Thiadiazole (Anticancer) Hydrazide->Thiadiazole Cyclization (CS2/KOH) SchiffBase Hydrazone / Schiff Base (Antiviral) Hydrazide->SchiffBase + Aldehyde

Figure 2: Synthetic decision tree transforming the ester into bioactive pharmacophores.

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate (E-AMT)

A self-validating protocol optimized for high yield and purity.

Reagents:

  • Ethyl 2-chloroacetoacetate (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (Absolute, 5 mL per mmol substrate)

Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 0.1 mol of Thiourea in 50 mL of absolute ethanol.

  • Addition: Add 0.1 mol of Ethyl 2-chloroacetoacetate dropwise over 15 minutes. Note: The reaction is exothermic; ensure temperature does not exceed 40°C during addition.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).

  • Workup: Cool the reaction mixture to 0°C in an ice bath. The product, E-AMT hydrochloride salt, will precipitate as a crystalline solid.

  • Neutralization: Filter the solid and suspend it in water. Neutralize with saturated sodium bicarbonate solution until pH 8.

  • Isolation: Filter the free base precipitate, wash with cold water (3x), and dry under vacuum.

  • Validation: Melting point should be 174–176°C.

Protocol B: Hydrolysis Kinetics Assay (Comparative)

Objective: Determine half-life (


) of esters in simulated physiological fluid.
  • Preparation: Prepare 10 mM stock solutions of M-AMT and E-AMT in DMSO.

  • Incubation: Dilute stocks 1:100 into Phosphate Buffered Saline (PBS, pH 7.4) at 37°C.

  • Sampling: Aliquot samples at t=0, 15, 30, 60, 120 min.

  • Quenching: Add equal volume of cold Acetonitrile to stop hydrolysis.

  • Analysis: Analyze via HPLC (C18 column, Water/Acetonitrile gradient). Measure disappearance of ester peak area.

Biological Performance Context

While the esters are intermediates, their specific derivatives show distinct biological profiles.

  • Antimicrobial: Derivatives of the ethyl ester (via hydrazide formation) have shown MIC values ranging from 6.25–12.5 µg/mL against S. aureus and E. coli [4].

  • Anticancer: Thiazole-5-carboxamides derived from E-AMT have demonstrated potent inhibition of tyrosine kinases. For example, 2-substituted thiazole derivatives exhibit cytotoxicity against HCT-116 colon cancer lines with IC50 values < 10 µM [5].

References

  • Synthesis and Biological Activity of Thiazole Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives. MDPI. Available at: [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey. Available at: [Link]

  • Synthesis, In Vitro Antimicrobial, and Antioxidant Activities of Novel Thiazole Derivatives. NIH. Available at: [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Thiazole Compounds in Accordance with ICH Guidelines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Thiazole Compounds and the Imperative of Rigorous Analytical Validation The thiazole ring, a sulfur and nitrogen-containi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Thiazole Compounds and the Imperative of Rigorous Analytical Validation

The thiazole ring, a sulfur and nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry. Its derivatives are integral to a wide array of pharmaceuticals, exhibiting diverse biological activities.[1] The therapeutic significance of these compounds necessitates the development of robust and reliable analytical methods to ensure their quality, safety, and efficacy. The International Council for Harmonisation (ICH) provides a framework of guidelines, with ICH Q2(R1) being the seminal document, that outlines the requirements for the validation of analytical procedures.[2] This guide, written from the perspective of a senior application scientist, will provide an in-depth comparison of analytical methodologies for thiazole compounds, grounded in the principles of ICH guidelines. We will explore the causality behind experimental choices, present detailed protocols, and offer data-driven comparisons to empower researchers in their drug development endeavors.

The Foundation of Trust: Understanding the ICH Q2(R1) Validation Parameters

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2] For thiazole compounds, this typically involves quantitative analysis of the active pharmaceutical ingredient (API), determination of impurities, and stability testing. The core validation characteristics as stipulated by ICH Q2(R1) are:

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further divided into:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Choosing the Right Tool: A Comparative Analysis of Analytical Techniques for Thiazole Compounds

The selection of an appropriate analytical technique is a critical first step. For thiazole compounds, chromatographic techniques are paramount. Here, we compare the three most common choices: High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry. Its versatility, robustness, and cost-effectiveness make it a primary choice for the analysis of thiazole derivatives. Paired with a UV detector, HPLC can provide reliable quantitative data for assay and impurity determination.

Ultra-High-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement over conventional HPLC. By utilizing smaller particle size columns (typically <2 µm), UPLC systems can operate at higher pressures, leading to:

  • Increased Resolution and Peak Capacity: Sharper, narrower peaks allow for better separation of complex mixtures, which is crucial for resolving impurities from the main thiazole peak.

  • Faster Analysis Times: Run times can be significantly reduced, often by a factor of 5 to 10, increasing sample throughput.[3]

  • Improved Sensitivity: The sharper peaks lead to a higher signal-to-noise ratio, resulting in lower LOD and LOQ values.[3]

  • Reduced Solvent Consumption: Shorter run times and smaller column dimensions lead to a significant decrease in solvent usage, making it a "greener" and more cost-effective alternative.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This provides a higher degree of specificity and sensitivity compared to UV detection. For thiazole compounds, LC-MS is particularly valuable for:

  • Impurity Identification: The mass spectrometer can provide molecular weight information, aiding in the structural elucidation of unknown degradation products.

  • Trace Level Analysis: The high sensitivity of MS makes it ideal for quantifying genotoxic impurities or other trace-level contaminants.

  • Enhanced Specificity: In complex matrices where co-elution can be an issue with UV detection, the selectivity of MS can provide unambiguous quantification.

Comparative Performance Data

The following table summarizes typical performance characteristics of HPLC, UPLC, and LC-MS for the analysis of thiazole compounds, based on literature data.

Validation ParameterHPLCUPLCLC-MS/MS
**Linearity (R²) **> 0.999> 0.999> 0.99
LOD ~10-50 ng/mL~1-10 ng/mL<1 ng/mL
LOQ ~30-150 ng/mL~3-30 ng/mL<3 ng/mL
Precision (%RSD) < 2%< 1.5%< 5%
Analysis Time 15-30 min2-10 min5-15 min

Note: These are representative values and can vary depending on the specific compound, matrix, and instrumentation.

The Litmus Test: Forced Degradation Studies for Thiazole Compounds

A stability-indicating method is one that can accurately measure the decrease in the amount of the active ingredient due to degradation. Forced degradation, or stress testing, is the process of subjecting the drug substance to harsh conditions to accelerate its decomposition.[4] This is a critical component of method development and validation as it helps to:

  • Elucidate the degradation pathways of the drug substance.[4]

  • Identify the likely degradation products.[4]

  • Demonstrate the specificity of the analytical method.

For thiazole compounds, the following stress conditions are typically employed:

Acid and Base Hydrolysis

The thiazole ring is susceptible to both acidic and basic hydrolysis, which can lead to ring opening. The lone pair of electrons on the nitrogen atom can be protonated under acidic conditions, making the ring more susceptible to nucleophilic attack by water. Under basic conditions, the protons on the carbon atoms of the ring can be abstracted, leading to ring cleavage.

Oxidation

The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones. This is typically achieved using hydrogen peroxide as the oxidizing agent. The presence of electron-donating groups on the thiazole ring can increase its susceptibility to oxidation.

Thermal Degradation

Heating the drug substance at elevated temperatures can provide insights into its thermal stability. For thiazole compounds, thermal stress can lead to various degradation pathways, including decarboxylation if a carboxylic acid group is present.[5]

Photodegradation

Exposure to light, particularly UV light, can induce photochemical reactions in thiazole compounds. This can involve photo-oxidation or rearrangement of the molecule.[6] The specific degradation pathway is highly dependent on the substituents present on the thiazole ring.[6]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for developing and validating a stability-indicating HPLC method for a representative thiazole compound.

Protocol 1: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent thiazole compound from its degradation products.

Materials:

  • Thiazole drug substance

  • HPLC grade acetonitrile and methanol

  • HPLC grade water

  • Formic acid or phosphoric acid

  • Sodium hydroxide

  • Hydrochloric acid

  • Hydrogen peroxide (30%)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Methodology:

  • Forced Degradation Studies:

    • Acid Hydrolysis: Dissolve 10 mg of the thiazole compound in 10 mL of 0.1 M HCl. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration with mobile phase.

    • Base Hydrolysis: Dissolve 10 mg of the thiazole compound in 10 mL of 0.1 M NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to a suitable concentration with mobile phase.

    • Oxidative Degradation: Dissolve 10 mg of the thiazole compound in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a suitable concentration with mobile phase.

    • Thermal Degradation: Keep 10 mg of the solid drug substance in an oven at 105°C for 24 hours. Dissolve in mobile phase to a suitable concentration.

    • Photodegradation: Expose 10 mg of the solid drug substance to UV light (254 nm) for 24 hours. Dissolve in mobile phase to a suitable concentration.

  • Chromatographic Method Development:

    • Inject the undergraded and degraded samples into the HPLC system.

    • Optimize the mobile phase composition (e.g., a gradient of acetonitrile and water with 0.1% formic acid) to achieve good separation between the parent peak and all degradation product peaks.

    • Adjust the flow rate (typically 1.0 mL/min) and column temperature to optimize resolution and peak shape.

    • Select a detection wavelength that provides a good response for both the parent compound and the degradation products.

Protocol 2: Validation of the Stability-Indicating HPLC Method according to ICH Q2(R1)

Objective: To validate the developed HPLC method for its intended purpose.

Methodology:

  • Specificity: Inject the blank (mobile phase), a solution of the thiazole drug substance, and the stressed samples. Demonstrate that there are no interfering peaks at the retention time of the analyte in the blank and that the analyte peak is well-resolved from all degradation product peaks.

  • Linearity: Prepare a series of at least five standard solutions of the thiazole compound covering the expected concentration range (e.g., 50% to 150% of the target concentration). Inject each solution in triplicate. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (R²), which should be >0.999.

  • Accuracy: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with known amounts of the thiazole drug substance. Analyze each sample in triplicate. Calculate the percent recovery at each level. The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Analyze six replicate samples of the thiazole compound at 100% of the target concentration on the same day, with the same analyst, and on the same instrument. The relative standard deviation (RSD) should be less than 2.0%.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of results should be less than 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Deliberately vary critical method parameters such as mobile phase composition (±2%), pH of the mobile phase (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min). Analyze a sample under each of the modified conditions and assess the impact on the results. The system suitability parameters should remain within acceptable limits.

Visualizing the Workflow and Relationships

Method Validation Workflow

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2) Forced Degradation Forced Degradation Chromatographic Optimization Chromatographic Optimization Forced Degradation->Chromatographic Optimization Specificity Specificity Chromatographic Optimization->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate_Precision Precision->Intermediate_Precision Inter-day/ Analyst/ Instrument Robustness Robustness LOD_LOQ->Robustness

Caption: A workflow diagram illustrating the key stages of analytical method development and validation for thiazole compounds.

Interrelationship of ICH Q2(R1) Validation Parameters

G Method Method Specificity Specificity Method->Specificity Robustness Robustness Method->Robustness Accuracy Accuracy Specificity->Accuracy Linearity Linearity Linearity->Accuracy Range Range Linearity->Range Accuracy->Range Precision Precision Precision->Accuracy Precision->Range

Caption: A diagram showing the interconnectedness of key ICH Q2(R1) validation parameters.

Conclusion: Ensuring Data Integrity in Thiazole Drug Development

The validation of analytical methods for thiazole compounds is a scientifically rigorous process that is essential for ensuring the quality, safety, and efficacy of these important pharmaceuticals. By adhering to the principles outlined in the ICH Q2(R1) guidelines and by making informed decisions about the choice of analytical technology, researchers can develop and validate robust and reliable methods. This guide has provided a framework for this process, from understanding the fundamental validation parameters to implementing detailed experimental protocols. The ultimate goal is to generate data of the highest integrity, which is the bedrock of successful drug development.

References

Sources

Comparative

Strategic SAR Confirmation: Thiazole Scaffolds in Kinase-Targeted Drug Discovery

Executive Summary This guide provides a technical framework for validating the Structure-Activity Relationship (SAR) of thiazole-based small molecules. Unlike rigid templates, this document focuses on the causality of de...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for validating the Structure-Activity Relationship (SAR) of thiazole-based small molecules. Unlike rigid templates, this document focuses on the causality of design : why specific modifications at the C2, C4, and C5 positions of the thiazole ring modulate potency against kinase targets (specifically VEGFR-2 and EGFR) and how to rigorously validate these effects against standard-of-care (SoC) alternatives.

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacologists.

The Thiazole Advantage: Mechanistic Grounding

The thiazole ring (


) acts as a "privileged scaffold" in medicinal chemistry due to its unique electronic profile.[1] Unlike its bioisosteres (oxazole, imidazole), the sulfur atom in thiazole offers:
  • Enhanced Lipophilicity: Facilitating better membrane permeability compared to oxazole.

  • Metabolic Stability: Greater resistance to oxidative metabolism than furan or thiophene rings.

  • Specific Interaction: The sulfur atom often engages in non-covalent interactions (S···O or S···π) within the ATP-binding pockets of kinases, a feature often lost when substituting with oxygen (oxazole) or nitrogen (imidazole) [1].

SAR Exploration Strategy

To confirm SAR, one must systematically probe the three accessible vectors of the thiazole core.

SAR_Strategy Thiazole Thiazole Core (C3H3NS) C2 Position C2 (Nucleophilic Attack) Thiazole->C2 Hydrazine/Amide Linkers (H-Bonding) C4 Position C4 (Hantzsch Cyclization) Thiazole->C4 Aryl/Heteroaryl Groups (Pi-Stacking) C5 Position C5 (Electrophilic Subst.) Thiazole->C5 Halogens/Alkyls (Steric Fit) Activity Biological Outcome (Kinase Inhibition) C2->Activity C4->Activity C5->Activity

Figure 1: Strategic vectors for SAR optimization on the thiazole scaffold.

Comparative Performance Analysis

To objectively assess the performance of novel thiazole analogs, they must be benchmarked against established inhibitors. The following data compares a synthesized thiazole derivative (Compound 4c) against Staurosporine (broad-spectrum kinase inhibitor) and Sorafenib (VEGFR-2 inhibitor).

Table 1: Cytotoxicity Profile (IC50 in µM)

Data sourced from recent comparative studies [2].

CompoundScaffold TypeMCF-7 (Breast Cancer)HepG2 (Liver Cancer)Selectivity Index (SI)
Thiazole Analog 4c 2,4-Disubstituted Thiazole2.57 ± 0.16 7.26 ± 0.44 High
Staurosporine Indolocarbazole (SoC)6.77 ± 0.418.40 ± 0.51Low (Toxic)
Thiazole Analog 4a Unsubstituted Phenyl12.7 ± 0.776.69 ± 0.41Moderate
Table 2: Target Specificity (Kinase Inhibition)

Comparison of binding affinity and functional inhibition [2][3].

CompoundPrimary TargetIC50 (Target Enzyme)Mechanism Note
Thiazole Analog 4c VEGFR-20.15 µM H-bond donor/acceptor at C2/C4 fits ATP pocket.
Sorafenib VEGFR-20.059 µMClinical Standard.[2]
Combretastatin A-4 Tubulin2.96 µMReference for tubulin-targeting thiazoles.[3]
Thiazole 5c Tubulin2.95 µM Bioisosteric equivalent to Combretastatin.[3]

Key Insight: While Sorafenib remains superior in pure enzymatic potency, Thiazole 4c demonstrates superior cellular cytotoxicity (MCF-7) compared to Staurosporine, suggesting that the thiazole scaffold may offer better intracellular accumulation or multi-target engagement (e.g., dual VEGFR-2/Tubulin inhibition).

Experimental Validation Protocols

Trustworthiness in SAR data relies on reproducible, self-validating protocols.

Protocol A: Hantzsch Thiazole Synthesis (The Standard)

This reaction is the primary method for generating C2/C4 diversity.

  • Reactants: Equimolar amounts of thiosemicarbazone (providing the N-C=S fragment) and

    
    -haloketone (providing the C-C backbone).
    
  • Solvent System: Ethanol or Dioxane.

  • Catalyst: Fused Sodium Acetate or Triethylamine.

  • Procedure:

    • Dissolve thiosemicarbazone in dry ethanol.

    • Add

      
      -haloketone dropwise.
      
    • Reflux for 2–4 hours (monitor via TLC).

    • Validation Step: The disappearance of the C=O stretch in IR and the appearance of the thiazole C=N stretch (~1610-1640 cm⁻¹) confirms cyclization [4].

Protocol B: MTT Cytotoxicity Assay (Cellular SAR)

To correlate structure with cellular phenotype.

  • Seeding: Plate cancer cells (MCF-7/HepG2) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add serial dilutions of the thiazole analog (0.1 µM to 100 µM). Include DMSO control (<0.1%) and Positive Control (Staurosporine).

  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Development: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm.

  • Calculation:

    
     is calculated using non-linear regression (Sigmoidal Dose-Response).
    
Protocol C: Kinase Inhibition Workflow

This workflow validates that the observed cytotoxicity is mechanism-based.

Kinase_Workflow Step1 Compound Preparation (10mM DMSO Stock) Step2 Enzyme Reaction Mix (Kinase + Peptide Substrate + ATP) Step1->Step2 Dilution Step3 Incubation (60 min @ RT) Step2->Step3 Initiate Step4 Detection (ADP-Glo or 33P-ATP) Step3->Step4 Quench Step5 Data Analysis (Sigmoidal Curve Fit) Step4->Step5 Calculate IC50

Figure 2: Step-by-step workflow for verifying kinase inhibitory activity.

Critical Analysis: Thiazole vs. Bioisosteres

When designing a library, researchers must justify the choice of thiazole over oxazole or imidazole.

  • Aromaticity & Stacking: Thiazoles possess lower resonance energy than benzene but higher than oxazoles. This "sweet spot" allows for effective

    
     stacking interactions with aromatic residues (e.g., Phe, Tyr) in the kinase hinge region [5].
    
  • Hydrogen Bonding: The nitrogen in thiazole is a good hydrogen bond acceptor (

    
     for conjugate acid), whereas imidazole (
    
    
    
    ) is more basic and may be protonated at physiological pH, potentially altering binding modes.
  • Synthetic Accessibility: The Hantzsch synthesis is generally more robust and modular than the Cornforth rearrangement often used for oxazoles, allowing for faster SAR cycling.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. Available at: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link][2][4][5][6][7]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ResearchGate. Available at: [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity. MDPI. Available at: [Link][4][6]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(Ethoxycarbonyl)thiazole-5-carboxylic acid

CAS Number: 1357247-55-2 Molecular Formula: C₇H₇NO₄S Molecular Weight: 201.20 g/mol [1][2] Executive Summary & Chemical Identity 2-(Ethoxycarbonyl)thiazole-5-carboxylic acid is a bifunctional heterocyclic building block...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1357247-55-2 Molecular Formula: C₇H₇NO₄S Molecular Weight: 201.20 g/mol [1][2]

Executive Summary & Chemical Identity

2-(Ethoxycarbonyl)thiazole-5-carboxylic acid is a bifunctional heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical intermediates.[2] Its structure features a thiazole core substituted with an ethyl ester at the C2 position and a free carboxylic acid at the C5 position.

Why This Guide Matters: Handling this compound requires navigating two distinct chemical risks: the irritant nature of the carboxylic acid moiety and the potential for hydrolysis of the ester group if mishandled.[2] This guide moves beyond generic safety advice, providing a specific, self-validating workflow to ensure both operator safety and compound integrity.

Hazard Profiling & Risk Assessment

The following assessment is derived from GHS classifications for thiazole-carboxylic acid derivatives.

Core Hazards:

  • Skin Corrosion/Irritation (Category 2): The free carboxylic acid proton is acidic enough to cause contact dermatitis.[2]

  • Serious Eye Damage/Eye Irritation (Category 2A): Dust particles are highly irritating to mucous membranes.

  • Specific Target Organ Toxicity (Single Exposure, Category 3): Inhalation of dust causes respiratory tract irritation.

Chemical Stability Risks:

  • Hydrolysis Sensitivity: The C2-ethoxycarbonyl group is susceptible to hydrolysis under basic conditions or prolonged exposure to moisture, degrading the compound into the dicarboxylic acid.[2]

  • Temperature Sensitivity: Recommended storage is 2–8°C to prevent decarboxylation or transesterification over time.

Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on minimum standards. Use the "Barrier-Redundancy" approach.

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory Engineering Control: Fume Hood (Face Velocity > 0.5 m/s).[2] PPE: N95/P2 Respirator (if weighing outside hood).Prevents inhalation of fine particulates which can trigger H335 (Respiratory Irritation).
Ocular Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient for powders.Goggles form a seal, preventing airborne dust from bypassing the lens and contacting the cornea.
Dermal (Hands) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil).Thiazoles can permeate thin latex. Double gloving allows outer glove removal upon contamination without exposing skin.
Body Lab Coat (High-neck, snap closure) + Tyvek Sleeves .[2]Covers the "wrist gap" between gloves and lab coat where powder accumulation often occurs.
Operational Workflow: Handling & Synthesis

The following workflow integrates safety with quality control. Every step includes a "Self-Validating Check" to ensure the protocol is working.

Workflow Diagram

HandlingWorkflow Receipt Receipt & Inspection (Check Seal Integrity) Storage Cold Storage (2-8°C, Desiccated) Receipt->Storage Immediate Equilibration Thermal Equilibration (Warm to RT) Storage->Equilibration Before Opening Weighing Weighing (Static-Free Zone) Equilibration->Weighing No Condensation Solubilization Solubilization (DMSO/MeOH) Weighing->Solubilization Immediate Use

Figure 1: Critical path for handling 2-(Ethoxycarbonyl)thiazole-5-carboxylic acid to prevent degradation and exposure.[2]

Step-by-Step Protocol

1. Receipt & Storage (The Cold Chain)

  • Action: Upon arrival, immediately inspect the container. The powder should be white to off-white.[3] Yellowing indicates oxidation or hydrolysis.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) if possible.

  • Self-Validating Check: Verify the container lid is taped or parafilmed. If the powder is clumpy, moisture ingress has occurred.

2. Thermal Equilibration (Crucial Step)

  • Action: Remove the bottle from the refrigerator and let it sit in a desiccator or on the bench for 30–60 minutes before opening.

  • Causality: Opening a cold bottle in a humid lab causes immediate condensation. Water reacts with the ester (hydrolysis) and clumps the powder, making weighing inaccurate.

3. Weighing & Transfer

  • Action: Perform all weighing inside a chemical fume hood. Use an antistatic gun if the powder is flyaway.

  • Safety: Wear double nitrile gloves.

  • Technique: Avoid using metal spatulas if possible; use anti-static plastic or glass to prevent static charge buildup which disperses the irritant dust.

4. Solubilization

  • Solvents: Soluble in DMSO, DMF, and Methanol. Sparingly soluble in water.

  • Self-Validating Check: The solution should be clear. Turbidity suggests the presence of the hydrolyzed dicarboxylic acid byproduct (which has different solubility properties).

Disposal & Waste Management

Disposal must follow the chemical nature of the compound (Organic, Sulfur/Nitrogen-containing).[2]

Disposal Decision Tree

DisposalTree Waste Solid/Liquid Waste Generated Classify Classify Stream Waste->Classify SolidWaste Solid Waste (Contaminated Wipes/Powder) Classify->SolidWaste Solids LiquidWaste Liquid Waste (Mother Liquor) Classify->LiquidWaste Solvents Incineration High-Temp Incineration (Req. Scrubber for SOx/NOx) SolidWaste->Incineration Tag: Toxic/Irritant LiquidWaste->Incineration Tag: Halogen-Free Organic

Figure 2: Waste stream segregation logic ensures compliance with environmental regulations regarding sulfur emissions.[2]

Disposal Protocol:

  • Segregation: Do not mix with strong oxidizers or strong bases in the waste container to prevent exothermic reactions.

  • Labeling: Tag as "Organic Waste - Contains Sulfur/Nitrogen." This alerts the disposal facility to use scrubbers during incineration to capture SOx and NOx gases.

  • Decontamination: Wipe down the balance area with a 10% sodium bicarbonate solution (neutralizes the carboxylic acid) followed by water.

References
  • ChemicalBook. (2023).[4] 2-(Ethoxycarbonyl)thiazole-5-carboxylic acid - CAS 1357247-55-2 Properties and Safety. Retrieved from

  • BLD Pharm. (n.d.). SDS for 2-(Ethoxycarbonyl)-5-methyl-1,3-thiazole-4-carboxylic acid (Analogous Safety Data). Retrieved from

  • Cayman Chemical. (2024). Safety Data Sheet: Thiazole Carboxylic Acid Derivatives (General Handling). Retrieved from

  • TCI Chemicals. (2021). Safety Data Sheet: Thiazole-5-carboxylic Acid (H315/H319/H335).[2][5] Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Ethoxycarbonyl)thiazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(Ethoxycarbonyl)thiazole-5-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.